molecular formula C10H12N2OS B13249078 N-phenyl-1,3-thiazolidine-4-carboxamide

N-phenyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B13249078
M. Wt: 208.28 g/mol
InChI Key: UJVBLJAXADMSLP-UHFFFAOYSA-N
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Description

N-phenyl-1,3-thiazolidine-4-carboxamide (CAS 1078791-20-4) is a synthetic organic compound featuring a thiazolidine heterocyclic core. With a molecular formula of C10H12N2OS and a molecular weight of 208.28 g/mol, this compound is of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. Recent scientific studies highlight its potential as a lead molecule for tyrosinase inhibition. Thiazolidine-4-carboxamide derivatives have demonstrated a strong structural similarity to the natural substrates of the tyrosinase enzyme, such as L-tyrosine and L-DOPA, allowing them to compete effectively in the enzyme's active site . One specific derivative was identified as a potent competitive inhibitor of mushroom tyrosinase with an IC50 value of 16.5 ± 0.37 µM, and molecular docking studies confirmed high binding affinity through hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site . Beyond tyrosinase inhibition, which is relevant for research into hyperpigmentation, the thiazolidine core is also investigated for its antioxidant properties. Some derivatives exhibit significant free radical scavenging activity, which may contribute to their overall biological profile by mitigating oxidative stress . This makes N-phenyl-1,3-thiazolidine-4-carboxamide a versatile scaffold for researchers exploring new therapeutic agents in dermatology and oxidative stress-related pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

N-phenyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C10H12N2OS/c13-10(9-6-14-7-11-9)12-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)

InChI Key

UJVBLJAXADMSLP-UHFFFAOYSA-N

Canonical SMILES

C1C(NCS1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

N-phenyl-1,3-thiazolidine-4-carboxamide chemical structure and properties

[1][2][3]

Executive Summary

N-phenyl-1,3-thiazolidine-4-carboxamide (CAS: 1078791-20-4) is a semi-synthetic heterocyclic scaffold derived from the condensation of L-cysteine with formaldehyde (or substituted aldehydes), followed by amidation with aniline.[1] Structurally analogous to proline, this compound serves as a critical pharmacophore in medicinal chemistry, particularly in the development of tyrosinase inhibitors , antimicrobial agents , and neuroprotective compounds .

This guide provides a rigorous analysis of its chemical architecture, validated synthetic protocols, physicochemical properties, and biological mechanisms. It is designed to support researchers in optimizing this scaffold for therapeutic applications.

Chemical Architecture & Stereochemistry

Structural Analysis

The molecule consists of a saturated five-membered thiazolidine ring (tetrahydrothiazole) fused to a phenylcarbamoyl group at the C4 position.

  • Core Heterocycle: 1,3-thiazolidine (S atom at pos 1, N atom at pos 3).

  • Functional Group: Carboxamide linkage (-CONH-) connecting the chiral center C4 to a phenyl ring.

  • Chirality: The C4 position is a chiral center. When synthesized from natural L-cysteine , the configuration is retained. While L-cysteine is designated (R), the priority rules in the thiazolidine ring (S-containing C5 vs. carbonyl C) typically assign the (4R) configuration to the parent acid (L-thioproline), though specific amide derivatives may be designated (4S) depending on substituent priority.

Electronic Properties
  • Lone Pair Availability: The nitrogen at position 3 (N3) is secondary and basic (pKa ~ 6.0 for the parent acid), capable of hydrogen bonding or further functionalization.

  • Ring Pucker: The thiazolidine ring adopts an envelope conformation, influencing the spatial orientation of the C4-carboxamide vector, which is critical for binding to enzyme active sites (e.g., the binuclear copper center of tyrosinase).

Synthetic Pathways[4]

The synthesis is a two-step convergent protocol. The first step involves the cyclization of L-cysteine, and the second is a peptide-like coupling with aniline.

Step 1: Formation of Thiazolidine-4-carboxylic Acid

Reaction Type: Knoevenagel-type condensation / Cyclization. Reagents: L-Cysteine Hydrochloride, Formaldehyde (37% aq) or substituted benzaldehyde. Conditions: Aqueous/Ethanolic solution, Room Temperature, 12–24 h.[2]

  • Mechanism: The nucleophilic nitrogen of cysteine attacks the carbonyl carbon of the aldehyde to form an imine (Schiff base) intermediate, followed by intramolecular nucleophilic attack by the thiol group to close the ring.

Step 2: Amidation (Coupling)

Reaction Type: Amide bond formation. Reagents: Thiazolidine-4-carboxylic acid, Aniline, EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine). Solvent: Dichloromethane (DCM) or DMF. Conditions: RT, 4–6 h.

Protocol:

  • Dissolve Thiazolidine-4-carboxylic acid (1.0 eq) in DCM.

  • Add EDC.HCl (1.1 eq) and DMAP (1.1 eq) to activate the carboxylic acid.

  • Add Aniline (1.1 eq) dropwise.

  • Stir at room temperature for 4–6 hours.

  • Wash with 1N HCl (to remove unreacted amine/DMAP) and sat. NaHCO3.

  • Dry over MgSO4 and concentrate.

Synthetic Workflow Diagram (Graphviz)

SynthesisPathCysteineL-Cysteine(Nucleophile)IntermediateSchiff BaseIntermediateCysteine->IntermediateCondensationAldehydeFormaldehyde/Aldehyde(Electrophile)Aldehyde->IntermediateTCAThiazolidine-4-carboxylic Acid(Thioproline)Intermediate->TCACyclization (S-attack)CouplingEDC/DMAPActivationTCA->CouplingAnilineAnilineAniline->CouplingProductN-phenyl-1,3-thiazolidine-4-carboxamideCoupling->ProductAmidation

Caption: Two-step synthetic pathway from L-Cysteine to N-phenyl-1,3-thiazolidine-4-carboxamide.

Physicochemical Profiling

The following properties define the compound's "drug-likeness" and suitability for biological assays.

PropertyValue / DescriptionSignificance
Molecular Formula C₁₀H₁₂N₂OSCore stoichiometry.
Molecular Weight 208.28 g/mol Low MW, favorable for oral bioavailability (Lipinski compliant).
LogP (Predicted) ~1.5 – 2.0Moderate lipophilicity; likely blood-brain barrier (BBB) permeable.
H-Bond Donors 2 (Amide NH, Amine NH)Critical for receptor binding.
H-Bond Acceptors 3 (Amide O, Thiazolidine N, S)Interaction points for enzyme active sites.
Solubility DMSO, Ethanol, DCMLow water solubility; requires co-solvent (e.g., <1% DMSO) for bioassays.
Melting Point 140–165 °C (Derivative dependent)Solid at room temperature; indicates stable crystal lattice.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

  • Amide Proton (-CONH-): Singlet, δ 9.5 – 10.0 ppm . (Disappears on D₂O exchange).

  • Phenyl Ring: Multiplet, δ 7.0 – 7.6 ppm (5H).

  • C2-H (Thiazolidine):

    • If R=H (Formaldehyde): Singlet/AB quartet at δ 4.0 – 4.5 ppm .

    • If R=Aryl (Substituted): Singlet at δ 5.4 – 5.8 ppm (Deshielded by aromatic ring).

  • C4-H (Chiral Center): Doublet of doublets (dd), δ 4.3 – 4.5 ppm .

  • C5-H (Methylene): Multiplet/Two dd, δ 3.0 – 3.5 ppm .

Infrared Spectroscopy (FT-IR)
  • N-H Stretch: 3200–3400 cm⁻¹ (Broad).

  • C=O Stretch (Amide I): 1640–1690 cm⁻¹ (Strong).

  • C-N Stretch (Amide II): 1520–1550 cm⁻¹.

  • C-S Stretch: 600–700 cm⁻¹ (Weak).

Pharmacological Potential[4][7][8][9]

Tyrosinase Inhibition

Derivatives of N-phenyl-1,3-thiazolidine-4-carboxamide have shown significant potency against mushroom tyrosinase, an enzyme rate-limiting in melanin biosynthesis.

  • Mechanism: The thiazolidine sulfur and the amide oxygen/nitrogen can chelate the binuclear copper active site of tyrosinase.

  • SAR Insight: Substitution on the phenyl ring (e.g., 2,4-dihydroxy) significantly enhances potency by mimicking the native substrate (L-DOPA).

Antimicrobial & Antiviral Activity[7][8]
  • Target: Bacterial cell wall synthesis (MurB inhibition) and viral replication (TMV assembly inhibition).

  • Efficacy: Studies indicate MIC values comparable to standard antibiotics for specific derivatives against S. aureus and E. coli.

Mechanism of Action Diagram (Graphviz)

MOAEnzymeTarget Enzyme(e.g., Tyrosinase / MurB)InhibitionBiological Effect(e.g., Reduced Melanin)Enzyme->InhibitionCatalytic BlockadeActiveSiteBinuclear Copper Center(Active Site)ActiveSite->EnzymeLigandN-phenyl-1,3-thiazolidine-4-carboxamidePharmacophore1Sulfur Atom(Chelation)Ligand->Pharmacophore1Pharmacophore2Amide Linker(H-Bonding)Ligand->Pharmacophore2Pharmacophore3Phenyl Ring(Pi-Stacking)Ligand->Pharmacophore3Pharmacophore1->ActiveSiteMetal CoordinationPharmacophore2->ActiveSiteH-Bond NetworkPharmacophore3->EnzymeHydrophobic Pocket

Caption: Proposed binding mode of the thiazolidine carboxamide scaffold within a metalloenzyme active site.

References

  • Gudasi, K. B., et al. "Synthesis and Stereochemical Studies of 2-Substituted Thiazolidine-4-carboxamide Derivatives." ResearchGate.[3] Available at: Link

  • Qing, Z., et al. "Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents." Molecules, 2021.[4][5] Available at: Link

  • Shaikh, M., et al. "Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives." Molecules, 2023.[6][7] Available at: Link

  • PubChem. "N-phenyl-1,3-thiazolidine-4-carboxamide Compound Summary." National Library of Medicine. Available at: Link

  • Chohan, Z. H., et al. "Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: Link

Technical Guide: Biological Profiling of N-Phenyl-1,3-Thiazolidine-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of N-phenyl-1,3-thiazolidine-4-carboxamide Derivatives Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

The N-phenyl-1,3-thiazolidine-4-carboxamide scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its oxidized counterpart (4-thiazolidinone). Structurally derived from L-cysteine, this scaffold functions as a proline bioisostere, offering unique conformational rigidity and lipophilicity.

This guide analyzes the synthesis, structure-activity relationships (SAR), and biological applications of these derivatives. Current research validates their efficacy as antimicrobial agents (targeting bacterial cell walls and biofilms), anticancer therapeutics (via ROS-dependent apoptosis), and emerging neuroprotective agents . This document provides actionable protocols for synthesis and biological evaluation, grounded in recent peer-reviewed findings.

Chemical Architecture & Rational Design

The core structure consists of a saturated five-membered thiazolidine ring.[1] The biological activity hinges on two critical vectors:

  • C2-Position (Lipophilic Anchor): Derived from the aldehyde precursor. Substituents here (aryl/heteroaryl) dictate the molecule's ability to penetrate lipid bilayers and fit into hydrophobic protein pockets.

  • C4-Carboxamide Linkage (Electronic Modulator): The conversion of the carboxylic acid to an N-phenyl amide significantly increases metabolic stability and hydrogen-bond donor/acceptor capability, facilitating interaction with target enzymes (e.g., bacterial Mur ligases or viral proteases).

Structural Differentiation

Researchers must distinguish this scaffold from 4-thiazolidinones . The thiazolidine-4-carboxamide retains the basic nitrogen at position 3 and the chiral center at position 4 (usually R-configuration from L-cysteine), which is crucial for stereoselective binding.

Synthesis Workflow: The "Cysteine-First" Strategy

To maintain the chirality of the L-cysteine precursor, a mild, two-step synthetic pathway is preferred over harsh acid chloride methods which may induce racemization.

Step 1: Cyclocondensation

Reaction of L-cysteine with substituted benzaldehydes yields the 2-substituted-1,3-thiazolidine-4-carboxylic acid. This is a thermodynamic control step, typically favoring the 2,4-cis or trans diastereomer depending on the solvent.

Step 2: Amidation

Coupling the carboxylic acid with an aniline derivative using EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine). This method operates at room temperature, preserving the stereocenter.

Visualization: Synthetic Pathway[1]

SynthesisWorkflow cluster_conditions Critical Control Points Cysteine L-Cysteine (Chiral Source) Cyclization Cyclocondensation (EtOH/H2O, r.t.) Cysteine->Cyclization Aldehyde Ar-CHO (C2 Substituent) Aldehyde->Cyclization Aniline Ar-NH2 (Amide Partner) Coupling EDC/DMAP Coupling (DCM, 0°C to r.t.) Aniline->Coupling Intermediate Thiazolidine-4-COOH (Intermediate) Cyclization->Intermediate Ring Closure Intermediate->Coupling Product N-phenyl-1,3-thiazolidine- 4-carboxamide Coupling->Product Amide Bond Formation Control1 Avoid high heat to prevent racemization

Caption: Two-step synthesis preserving C4 chirality via mild EDC/DMAP coupling.

Biological Profiles & SAR Analysis[2][3]

Antimicrobial Activity

Derivatives with electron-withdrawing groups (EWG) on the N-phenyl ring (e.g., 4-NO₂, 2,4-Cl₂) show superior potency against Gram-positive bacteria (S. aureus) and fungal strains (C. albicans).

  • Mechanism: Disruption of cell wall synthesis (peptidoglycan interference) and biofilm eradication.

  • Key Insight: The lipophilicity provided by the N-phenyl group is essential for penetrating the mycolic acid layer in mycobacteria and the lipid-rich cell walls of Gram-negative bacteria.

Anticancer & Cytotoxicity

Activity is observed in breast (MCF-7), lung (A549), and liver (HepG2) cancer lines.

  • Potency: IC₅₀ values often range from 10–50 µM depending on substitution.

  • Mechanism: Induction of oxidative stress (ROS generation) leading to mitochondrial dysfunction and Caspase-3 mediated apoptosis.

  • Selectivity: Compounds with 2-hydroxyphenyl at C2 often show higher selectivity for cancer cells over normal fibroblasts (e.g., HEK-293).

Structure-Activity Relationship (SAR) Summary
PositionSubstituent TypeEffect on ActivityBiological Focus
C2 (Ring) 4-OH-PhenylIncreases H-bonding; improves selectivityAnticancer / Antioxidant
C2 (Ring) 4-Cl-PhenylIncreases lipophilicity; enhances membrane penetrationAntimicrobial
Amide N 4-NO₂-PhenylStrong EWG; increases metabolic stabilityAntibacterial (Gram+)
Amide N 2,4-Di-Cl-PhenylHigh lipophilicity; broad-spectrum toxicityAntifungal / Cytotoxic
Ring N3 UnsubstitutedEssential for H-bond donor capabilityGeneral Binding

Mechanism of Action (MoA)

The pharmacological efficacy of these derivatives is multi-modal. Unlike simple antimetabolites, they act as "privileged structures" that can modulate cellular stress responses.

Primary Pathways
  • ROS Induction: The thiazolidine ring is sensitive to cellular redox states. Inside cancer cells, these derivatives can uncouple the electron transport chain, leading to a surge in Reactive Oxygen Species (ROS).

  • Apoptosis Trigger: High ROS levels trigger the release of Cytochrome C, activating Caspase-3 and Caspase-9.

  • Biofilm Inhibition: In bacteria, these amides interfere with quorum sensing signals, preventing biofilm maturation.

Visualization: Signaling Cascade

MoA Drug Thiazolidine Derivative (Lipophilic Entry) Mitochondria Mitochondrial Dysfunction Drug->Mitochondria Cancer Cells BactWall Bacterial Cell Wall (Peptidoglycan) Drug->BactWall Bacteria ROS ROS Generation (Oxidative Stress) Mitochondria->ROS Biofilm Biofilm Disruption BactWall->Biofilm Inhibition Bactericidal Bactericidal Effect BactWall->Bactericidal Caspase Caspase-3/9 Activation ROS->Caspase Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis

Caption: Dual mechanism targeting mitochondrial ROS in cancer and cell walls in bacteria.

Experimental Protocols

General Synthesis Protocol (Amidation)
  • Reagents: 2-substituted-thiazolidine-4-carboxylic acid (1.0 equiv), Aniline derivative (1.0 equiv), EDC.HCl (1.2 equiv), DMAP (0.5 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve the carboxylic acid intermediate in DCM under nitrogen atmosphere.

    • Add EDC.HCl and DMAP; stir at 0°C for 30 minutes to activate the acid.

    • Add the aniline derivative dropwise.

    • Allow to warm to room temperature and stir for 12–24 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine/DMAP), then saturated NaHCO₃, then brine. Dry over Na₂SO₄.

    • Purification: Recrystallization from Ethanol/Water or Silica Gel Column Chromatography (Hexane:Ethyl Acetate).

In Vitro Cytotoxicity (MTT Assay)
  • Purpose: Determine IC₅₀ against cancer cell lines.

  • Cell Lines: MCF-7, HepG2, HEK-293 (control).

  • Procedure:

    • Seed cells in 96-well plates (density: 1x10⁴ cells/well) and incubate for 24h.

    • Treat with serial dilutions of the thiazolidine derivative (dissolved in DMSO; final DMSO < 0.5%).

    • Incubate for 48 hours.

    • Add MTT reagent (5 mg/mL) and incubate for 4 hours (formation of purple formazan).

    • Dissolve crystals in DMSO and measure absorbance at 570 nm.

    • Calculation: Calculate % viability relative to vehicle control.

References

  • MDPI Pharmaceuticals. "Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl)

  • National Institutes of Health (PMC).

  • Digital Medicine.

  • Taylor & Francis Online.

  • Spandidos Publications. "Novel 2,3‑disubstituted 1,3‑thiazolidin‑4‑one derivatives as potential antitumor agents in renal cell adenocarcinoma." (2018).

Sources

Methodological & Application

Application Note: Cyclocondensation of L-Cysteine and Aldehydes for Thiazolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclocondensation of L-cysteine with aldehydes to form thiazolidine-4-carboxylic acids is a cornerstone reaction in medicinal chemistry and chemical biology. Historically utilized for the sequestration of toxic aldehydes (e.g., acrolein, acetaldehyde), this reaction has evolved into a critical tool for prodrug design , N-terminal peptide modification , and bioorthogonal labeling .[1][2]

This guide provides a comprehensive technical analysis of the reaction kinetics, stereochemical control, and standardized protocols for synthesizing 2-substituted thiazolidines.[2] Unlike simple Schiff base formation, this reaction exploits the gem-aminothiol motif of cysteine to drive a rapid, reversible ring closure, yielding a stable 5-membered heterocycle.[1][2]

Mechanistic Foundation

The formation of the thiazolidine ring is a two-step condensation-cyclization sequence.[3] Understanding the reversibility and "ring-chain tautomerism" of this system is vital for optimizing yield and stability.

Reaction Pathway[1]
  • Nucleophilic Attack: The non-protonated amino group of L-cysteine attacks the aldehyde carbonyl, forming a hemiaminal (carbinolamine).

  • Dehydration: Loss of water yields an imine (Schiff base) intermediate.[3]

  • Cyclization: The pendant thiol group, positioned proximally due to the chiral center, performs an intramolecular nucleophilic attack on the imine carbon (5-endo-trig), closing the ring.[1][2]

Stereochemistry

Since L-cysteine (2R-amino-3-mercaptopropanoic acid) has a fixed chiral center at C4 (in the thiazolidine numbering), the reaction generates a new chiral center at C2.

  • Diastereomers: The product exists as a mixture of (2R, 4R) and (2S, 4R) diastereomers.[1][2][3]

  • Thermodynamic Control: The ratio is governed by the steric bulk of the aldehyde substituent (

    
    ). In solution, these isomers can interconvert via the ring-opened imine intermediate, eventually settling at a thermodynamic equilibrium (often favoring the cis-2,4-substituents to minimize steric strain, though solvent effects are significant).[1][2]
    
Visualization: Reaction Mechanism

The following diagram illustrates the pathway from reactants to the diastereomeric thiazolidine products.

ThiazolidineMechanism cluster_0 Reactants cluster_1 Intermediate Stage cluster_2 Thiazolidine Products (C2 Epimers) Cys L-Cysteine (1,2-aminothiol) Hemiaminal Hemiaminal Cys->Hemiaminal Nucleophilic Attack Ald Aldehyde (R-CHO) Ald->Hemiaminal Imine Schiff Base (Imine) Hemiaminal->Imine - H2O (Dehydration) Cis (2R, 4R)-Thiazolidine (Cis) Imine->Cis Ring Closure (k_close) Trans (2S, 4R)-Thiazolidine (Trans) Imine->Trans Ring Closure Cis->Imine Ring Open (k_open) Trans->Imine

Caption: Mechanism of thiazolidine formation showing the reversible ring-chain tautomerism that leads to C2 diastereomers.

Critical Experimental Parameters

To achieve high yields and selectivity, three parameters must be controlled: pH , Solvent , and Stoichiometry .[1][2]

pH Dependence[1]
  • Formation (pH 6.0 – 8.0): The reaction is fastest near neutral or slightly basic pH.[2] The amino group (

    
     for cysteine ester, slightly higher for free acid) must be partially unprotonated to initiate attack.[1][2] However, the ring closure is often acid-catalyzed. A buffer at pH 7.4 (Phosphate)  is ideal for "click" kinetics.[2]
    
  • Stability (pH < 4.0): Thiazolidines are generally stable in acid but can hydrolyze back to the aldehyde and cysteine in aqueous solution if the equilibrium is shifted (e.g., by aldehyde consumption).[1][2]

  • Hydrolysis: At physiological pH, thiazolidines derived from aliphatic aldehydes are very stable, while those from aromatic aldehydes may slowly hydrolyze, making them suitable as prodrugs .[1][2]

Solvent Systems
Solvent SystemApplicationProsCons
Water / Ethanol (1:1) Preparative SynthesisExcellent solubility for both polar Cys and lipophilic aldehydes. Product often crystallizes out.[3]Requires recrystallization for high purity.
Phosphate Buffer (0.1 M) Bioconjugation / KineticsMimics physiological conditions; high reaction rate ("Click" chemistry).[2]Difficult to isolate bulk product; best for in situ use.
Anhydrous Methanol Esterification / DerivatizationUsed when subsequent carboxyl modification is required.May require acid catalyst (e.g., p-TsOH).[2]

Standardized Protocols

Protocol A: Preparative Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acid

Target: Synthesis of 2-phenylthiazolidine-4-carboxylic acid (Model Compound)

Materials:

  • L-Cysteine Hydrochloride Monohydrate (

    
     g/mol )[2]
    
  • Benzaldehyde (

    
     g/mol )[2]
    
  • Sodium Acetate (anhydrous) or Potassium Bicarbonate[2]

  • Ethanol (95%) and Distilled Water[2][4]

Procedure:

  • Buffer Preparation: Dissolve L-Cysteine HCl (10 mmol, 1.75 g) in distilled water (15 mL). Add Sodium Acetate (12 mmol, ~1.0 g) to buffer the solution to pH 6–7. Note: Use of the HCl salt requires neutralization to free the amine.[1]

  • Aldehyde Addition: Dissolve Benzaldehyde (10 mmol, 1.06 g) in Ethanol (15 mL).

  • Reaction: Add the aldehyde solution dropwise to the cysteine solution with vigorous stirring at room temperature (25°C).

    • Observation: The solution may turn cloudy as the thiazolidine is less soluble than the reactants.

  • Incubation: Stir for 4–6 hours. For less reactive ketones or sterically hindered aldehydes, heat to reflux (60°C) for 2 hours.[1][2]

  • Isolation: Cool the mixture on an ice bath for 30 minutes. The product will precipitate as a white/off-white solid.

  • Filtration: Filter the precipitate and wash with cold water (

    
     mL) followed by cold diethyl ether (
    
    
    
    mL) to remove unreacted aldehyde.
  • Drying: Dry under vacuum over

    
    .
    

Validation:

  • Yield: Typical yields range from 75% to 90%.

  • Melting Point: 158–160°C (Lit.[2] value for 2-phenyl derivative).

Protocol B: "Click" Bioconjugation (N-Terminal Labeling)

Target: Labeling a peptide with an N-terminal Cysteine using an aldehyde-tag.

Context: This reaction is highly specific for N-terminal Cys residues (1,2-aminothiol) over internal Cys or Lys residues.[2]

  • Peptide Prep: Dissolve peptide (1 mM) in Phosphate Buffered Saline (PBS, pH 7.4).

  • Reagent Addition: Add the aldehyde-functionalized probe (e.g., PEG-aldehyde or Fluorophore-aldehyde) at 2–5 equivalents.

  • Incubation: Incubate at 37°C for 1–2 hours.

  • Purification: No catalyst removal is necessary. Purify via HPLC or Dialysis.

  • QC: Verify mass shift (+ Aldehyde Mass - 18 Da) via LC-MS.

Characterization & QC

NMR is the definitive method for confirming ring closure and assessing diastereomeric ratios.

Signal (1H NMR)Chemical Shift (

, ppm)
MultiplicityInterpretation
H-2 (Methine) 5.5 – 6.0 Singlet (or doublet)Diagnostic. Confirms ring closure.[2] The shift varies between cis and trans isomers.[3][5]
H-4 (Alpha-H) 3.8 – 4.5MultipletShifted downfield relative to free cysteine.
H-5 (Beta-H) 3.0 – 3.5MultipletDiastereotopic protons of the ring methylene.

QC Check: If a peak remains at


 9.5–10.0 ppm, unreacted aldehyde is present.[1][2] If the H-2 peak is absent, the ring has not closed (likely stuck at imine or hydrolyzed).[2]

Advanced Application: Thiazolidine Prodrugs

Thiazolidines serve as "masked" aldehydes or cysteines. In vivo, the ring opens (hydrolysis) to release the active drug.[2][6] This is used to deliver volatile or unstable aldehydes (e.g., bioactive flavorants or reactive species like methylglyoxal scavengers).[1][2]

Hydrolysis Mechanism

The stability is pH-dependent. At acidic pH (stomach), the ring is stable.[1][2] At physiological pH (blood/tissue), the equilibrium slowly releases the components.[1][2]

ProdrugRelease cluster_blood Physiological Conditions (pH 7.4) Prodrug Thiazolidine Prodrug (Stable Storage) Equilibrium Ring Opening (Spontaneous Hydrolysis) Prodrug->Equilibrium Imine Imine Intermediate Equilibrium->Imine Payload Active Aldehyde Drug (Therapeutic Effect) Imine->Payload + H2O Carrier L-Cysteine (Metabolized) Imine->Carrier

Caption: Activation pathway of thiazolidine prodrugs releasing the active aldehyde payload under physiological conditions.

References

  • Schubert, M. P. (1936).[2] "Compounds of Thiol Acids with Aldehydes." Journal of Biological Chemistry, 114, 341-350.[1][2] [2]

  • Kalgutkar, A. S., et al. (2011).[1][2] "Thiazolidine-4-carboxylic acids as prodrugs of L-cysteine." Journal of Medicinal Chemistry. (Contextual citation for prodrug stability).

  • Zhang, X., & Rao, G. (2018).[1][2] "Thiazolidine formation as a general and site-specific conjugation method for N-terminal cysteine-containing peptides." Bioconjugate Chemistry. (Contextual citation for "Click" protocol). [2]

  • Wysłouch, A., et al. (1992).[2] "Stereochemistry of Thiazolidine Ring Formation." Polish Journal of Chemistry. (Source for diastereomer analysis). [2]

  • Nagasawa, H. T., et al. (1984).[1][2] "Prodrugs of L-cysteine as liver-protective agents." Journal of Medicinal Chemistry, 27(5), 591-596.[1][2] [2]

Sources

Application Notes & Protocols for Green Synthesis of Thiazolidine-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the green synthesis of thiazolidine-4-carboxamide and related thiazolidinone derivatives. Thiazolidine cores are privileged scaffolds in medicinal chemistry, found in numerous approved drugs.[1][2] Traditional synthetic routes often rely on volatile organic compounds (VOCs), harsh conditions, and stoichiometric reagents, generating significant chemical waste. This guide moves beyond conventional methods to detail field-proven, eco-friendly protocols that align with the principles of green chemistry. We will explore methodologies employing alternative energy sources like microwave and ultrasound, the use of benign solvents such as water, and the application of recyclable and biodegradable catalysts. Each protocol is presented with an in-depth explanation of the causality behind experimental choices, ensuring scientific integrity and enabling robust application in the modern drug discovery laboratory.

Introduction: The Imperative for Greener Synthesis

The thiazolidine ring is a cornerstone of many pharmacologically active compounds, exhibiting a vast range of biological activities including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6] The archetypal synthesis involves the cyclocondensation of an amine, a carbonyl compound, and a thiol-containing acid (e.g., thioglycolic acid).[4][7] While effective, these reactions have traditionally been performed under reflux in organic solvents like benzene or toluene, posing environmental and health risks.

Green chemistry offers a transformative approach, aiming to reduce or eliminate hazardous substances in chemical design and manufacturing.[3] For the synthesis of thiazolidine-4-carboxamides, this translates to several key strategies:

  • Maximizing Atom Economy: Utilizing one-pot, multicomponent reactions (MCRs) where most atoms from the reactants are incorporated into the final product.[4][8]

  • Safer Solvents & Auxiliaries: Replacing hazardous solvents with water, ethanol, or eliminating them entirely (solvent-free/neat conditions).[8][9][10][11]

  • Energy Efficiency: Employing alternative energy sources like microwave irradiation and ultrasonication to drastically reduce reaction times and energy consumption compared to conventional heating.[1][10][11]

  • Catalysis: Using catalytic amounts of reagents, with a preference for recyclable heterogeneous catalysts, organocatalysts, or biocatalysts, over stoichiometric and often toxic reagents.[4][8][12]

This guide will provide practical, actionable protocols based on these principles.

Core Green Synthetic Strategies & Methodologies

We will now delve into specific green methodologies, providing both the "how" (the protocol) and the "why" (the scientific rationale).

Energy-Efficient Synthesis: Microwave-Assisted Organic Synthesis (MAOS)

Expertise & Rationale: Conventional heating relies on conduction and convection, which is slow and inefficient. Microwave irradiation, conversely, heats the reaction mixture volumetrically and directly by interacting with polar molecules, leading to a rapid increase in temperature.[1] This results in dramatic acceleration of reaction rates, often reducing reaction times from hours to minutes and improving product yields by minimizing side-product formation.[1][13][14]

Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-3-substituted-thiazolidin-4-ones

This protocol is adapted from methodologies that demonstrate significant rate enhancement and yield improvement over conventional reflux methods.[5][14][15]

Step-by-Step Methodology:

  • Reactant Preparation: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine the appropriate Schiff base (1.0 mmol) and thioglycolic acid (1.2 mmol).

  • Solvent Addition (Optional): For a solvent-mediated reaction, add 2-3 mL of a high-dielectric solvent like ethanol or DMF.[14] For a solvent-free approach, proceed directly to the next step.

  • Catalyst Addition (Optional): Add a catalytic amount of anhydrous zinc chloride (e.g., 0.05 mmol) or a few drops of piperidine if required by the specific Schiff base.[15][16]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power of 300-400 W for 5-10 minutes.[15] The temperature is typically set to 80-110°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling the vessel to room temperature, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with cold water to remove any unreacted starting materials, and dried.

  • Recrystallization: Purify the crude product by recrystallization from ethanol to obtain the desired thiazolidin-4-one derivative.[15]

Data Presentation: MAOS vs. Conventional Heating

DerivativeMethodReaction TimeYield (%)Reference
Compound AConventional (Reflux in Benzene)9-12 hours65-75[15]
Compound AMicrowave (Solvent-Free, 400W)5-10 minutes85-92[15]
Compound BConventional (Reflux in DMF)8 hours72[14]
Compound BMicrowave (DMF, 300W)6 minutes91[14]
Mechanochemical Activation: Ultrasound-Assisted Synthesis

Expertise & Rationale: Ultrasonication promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, creating immense shear forces and microjets.[10][11] This intense energy input enhances mass transfer and dramatically increases reaction rates, often enabling reactions to proceed efficiently at room temperature and under solvent-free conditions.[10][11][17]

Protocol 2: Ultrasound-Assisted, Solvent-Free Synthesis of Diaryl-4-Thiazolidinones

This protocol is based on an environmentally friendly and economical approach that avoids the use of toxic solvents and catalysts.[10][11]

Step-by-Step Methodology:

  • Reactant Preparation: In a thick-walled glass tube or a small flask, place an equimolar mixture of the functionalized imine (Schiff base) (1.0 mmol) and thioglycolic acid (1.0 mmol).

  • Ultrasonication: Place the reaction vessel in an ultrasonic cleaning bath containing water as the contact medium. Irradiate the heterogeneous mixture at a frequency of 35-40 kHz at room temperature or slightly elevated (e.g., 50°C) for 20-30 minutes.[18]

  • Monitoring and Completion: Monitor the reaction by TLC. The reaction is typically complete when the starting materials are no longer visible. The mixture will solidify upon completion.

  • Work-up and Purification: Add a small amount of saturated sodium bicarbonate solution to the solidified mass to neutralize any unreacted acid. Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Recrystallization: Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to yield the pure 4-thiazolidinone.

Visualization: Green Synthesis Workflow The following diagram illustrates a generalized workflow for a green synthesis protocol, emphasizing efficiency and sustainability.

G cluster_prep 1. Preparation cluster_reaction 2. Green Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis & Recovery A Reactants & Green Catalyst B Green Solvent (e.g., Water) or Solvent-Free C Apply Alternative Energy (Microwave / Ultrasound) B->C D Product Precipitation (e.g., add water) C->D E Filtration D->E F Recrystallization (e.g., from Ethanol) E->F H Catalyst Recovery & Reuse E->H if applicable G Pure Thiazolidinone Product F->G

Caption: Generalized workflow for green thiazolidinone synthesis.

Benign Media & Catalysis: One-Pot Synthesis in Water

Expertise & Rationale: Water is the ultimate green solvent—it is non-toxic, non-flammable, inexpensive, and readily available. Performing organic reactions in water, especially multicomponent reactions (MCRs), is a primary goal of green chemistry.[9] MCRs are inherently efficient as they combine multiple operational steps (synthesis, isolation, purification) into a single pot, reducing time, energy, and waste.[8] Using a mild, recyclable catalyst like L-proline in water creates a highly sustainable synthetic system.[8]

Protocol 3: L-Proline Catalyzed One-Pot Synthesis of 1,3-Thiazolidin-4-ones in Water

This protocol describes an efficient, three-component synthesis at room temperature, highlighting a significantly greener approach compared to traditional methods.[8]

Step-by-Step Methodology:

  • Reactant and Catalyst Mixing: In a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), aromatic amine (1.0 mmol), and L-proline (10 mol%) to 10 mL of water.

  • Initial Stirring: Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Thiol: Add thioglycolic acid (1.1 mmol) to the reaction mixture.

  • Reaction: Continue stirring the reaction at room temperature. The reaction progress can be monitored by TLC. Reaction times are typically in the range of 2-4 hours.

  • Product Isolation: Upon completion, the solid product that precipitates out of the aqueous solution is collected by simple filtration.

  • Purification: Wash the collected solid with water and then a small amount of cold ethanol to remove impurities. The product is typically of high purity and may not require further recrystallization.

  • Catalyst Recovery: The aqueous filtrate containing the water-soluble L-proline catalyst can potentially be reused for subsequent reactions.[8]

Visualization: Reaction Mechanism The following diagram outlines the plausible mechanism for the three-component synthesis of a thiazolidin-4-one ring.

G R1CHO Aldehyde (R1-CHO) Imine Imine Intermediate [R1-CH=N-R2] R1CHO->Imine Condensation (-H2O) R2NH2 Amine (R2-NH2) R2NH2->Imine Adduct Thio-Adduct Imine->Adduct Nucleophilic Addition TGA Thioglycolic Acid (HS-CH2-COOH) TGA->Adduct Product Thiazolidin-4-one Product Adduct->Product Intramolecular Cyclization (-H2O)

Caption: Plausible mechanism for one-pot thiazolidin-4-one synthesis.

Conclusion and Future Outlook

The methodologies presented in this guide underscore a significant shift towards sustainable practices in the synthesis of thiazolidine-4-carboxamide derivatives. By leveraging alternative energy sources, benign solvents, and efficient catalytic systems, it is possible to produce these valuable heterocyclic scaffolds with high yields, short reaction times, and a drastically reduced environmental footprint.[3][10][11][14] The adoption of these green protocols is not merely an environmental consideration but a strategic advantage in modern drug discovery, enabling faster, cleaner, and more cost-effective production of chemical libraries for biological screening. Future research will likely focus on expanding the substrate scope, developing even more efficient and recyclable biocatalysts, and integrating these green methods into continuous flow chemistry systems for scalable production.

References

  • Desai, N. C., et al. (2016). solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. International Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 203-208. Available at: [Link]

  • El-Sayed, W. A., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Available at: [Link]

  • Saini, N., et al. (2020). Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. Current Research in Green and Sustainable Chemistry, 3, 100021. Available at: [Link]

  • Ahmadi, S. A., & Ghazanfari, D. (2024). One-pot synthesis of functionalized thiazolidine-4-ones from thiosemicarbazone derivatives and activated acetylenes in water as a green solvent. Iranian Journal of Catalysis. Available at: [Link]

  • Geetha, B., et al. (2019). MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. Rasayan Journal of Chemistry, 12(3), 1063-1071. Available at: [Link]

  • El-Sayed, W. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available at: [Link]

  • An Efficient One Pot, Multicomponent Synthesis of 1, 3-Thiazolidin-4-Ones Using L-Proline as Catalyst in Water. (2021). ResearchGate. Available at: [Link]

  • Zangade, S., et al. (2016). Microwave Assisted Synthesis of Some Novel Series of 4-Thiazolidinone Derivatives as Potent Antimicrobial Analogs. Orbital: The Electronic Journal of Chemistry. Available at: [Link]

  • One pot synthesis for thiazolidine-4-one derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. (2024). Taylor & Francis Online. Available at: [Link]

  • Subhedar, D. D., et al. (2018). [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives. RSC Publishing. Available at: [Link]

  • Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. (2024). Figshare. Available at: [Link]

  • Microwave assisted synthesis, the most efficient method for the synthesis of thiazolidin-4-ones from thiosemicarbazones. (2016). Sciforum. Available at: [Link]

  • A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. (2023). IJNRD. Available at: [Link]

  • Thiamine hydrochloride (vitamin B1) catalyzed greener synthesis of thiazolidin-4-one derivatives. (2022). Haribhai V. Desai College, Pune. Available at: [Link]

  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2025). PMC. Available at: [Link]

  • Ultrasound-assisted synthesis of 4-thiazolidinone Schiff bases and their antioxidant, α-glucosidase, α-amylase inhibition, mode of inhibition and computational studies. (2024). ResearchGate. Available at: [Link]

  • GREEN SYNTHESIS, CHARACTERIZATION, AND MULTIFACETED EVALUATION OF THIAZOLIDINONE DERIVATIVES: A STUDY ON BIOLOGICAL AND LASE. (2023). Journal of University of Tikrit for Pure Science. Available at: [Link]

  • Synthesis of thiazolidines using ionic liquids as a green catalyst and media: recent advances. (2018). ResearchGate. Available at: [Link]

  • Microwave-assisted green synthesis and molecular docking study of some new 4-thiazolidinone derivatives as possible bioactive agents. (2025). ResearchGate. Available at: [Link]

  • One-Pot Synthesis of 4-Thiazolidinone Derivatives Catalyzed by Zinc Acetate-Schiff Base Complex Immobilized on Mesoporous Molecular Sieve MCM-41. (2025). ResearchGate. Available at: [Link]

  • Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. (n.d.). JOCPR. Available at: [Link]

  • Green Techniques in Synthesis of Some Thiazolidinones. (2025). ResearchGate. Available at: [Link]

  • Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. (2024). Scilit. Available at: [Link]

  • A convenient and efficient synthesis of thiazolidin-4-ones via cyclization of substituted hydrazinecarbothioamides. (2014). Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of New Thiazolidine Based Organocatalysts and their Application to Asymmetric Aldol Reaction. (2017). Bentham Science Publishers. Available at: [Link]

  • Wang, M-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One. Available at: [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2020). PMC. Available at: [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (2021). PMC. Available at: [Link]

  • The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. (2015). PMC. Available at: [Link]

Sources

Application Note: A Systematic Approach to Solvent Selection for the Crystallization of N-phenyl-1,3-thiazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The crystallization of an Active Pharmaceutical Ingredient (API) is a critical manufacturing step that defines its purity, stability, and bioavailability. The selection of an appropriate solvent system is the cornerstone of a robust crystallization process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of a suitable solvent for the crystallization of N-phenyl-1,3-thiazolidine-4-carboxamide, a representative heterocyclic compound of pharmaceutical interest. We will explore the thermodynamic principles, present a detailed experimental protocol for solvent screening, and outline the necessary analytical techniques for solid-state characterization, ensuring the development of a reproducible and scalable process.

Introduction: The Criticality of Crystal Form

N-phenyl-1,3-thiazolidine-4-carboxamide belongs to the thiazolidine class of heterocyclic compounds, a scaffold prevalent in many molecules of medicinal importance. In the pharmaceutical industry, the solid form of an API is not a minor detail; it is a critical attribute that dictates the ultimate success of a drug product.[1][2] The same chemical entity can exist in different solid forms, such as polymorphs or solvates, each possessing unique physicochemical properties including solubility, dissolution rate, and stability.[1][3] An uncontrolled crystallization can lead to the isolation of an undesired or unstable form, compromising the drug's safety and efficacy.

Therefore, a well-designed crystallization process is paramount. It serves not only as a final purification step to remove process impurities but also as the means to consistently isolate the desired crystalline form with optimal physical properties, such as particle size and shape, which are crucial for downstream processing and formulation.[4][5] This guide establishes a logical, science-driven framework for selecting an optimal solvent to crystallize N-phenyl-1,3-thiazolidine-4-carboxamide.

The Scientific Foundation: Thermodynamics and Kinetics in Crystallization

Crystallization is a thermodynamic process driven by supersaturation, which is the state where the concentration of a solute in a solution exceeds its equilibrium solubility.[6][7] The entire process is a delicate interplay between thermodynamics (which form is most stable) and kinetics (which form nucleates and grows fastest).

  • Solubility and Supersaturation: The foundation of any crystallization process design is understanding the compound's solubility in various solvents.[8] An ideal solvent for cooling crystallization will exhibit high solubility for the compound at an elevated temperature and significantly lower solubility at a reduced temperature.[9] This differential allows for the creation of a supersaturated state upon cooling, which is the driving force for both nucleation (the birth of new crystals) and crystal growth.[6]

  • Metastable Zone Width (MSZW): The MSZW is the region between the solubility curve and the point where spontaneous nucleation occurs. A wider MSZW offers a larger operating window for controlled crystallization, allowing for crystal growth to dominate over primary nucleation, which typically leads to better control over particle size.[10]

  • Kinetics and Polymorphism: Often, a less stable (metastable) polymorph will crystallize first due to faster nucleation kinetics, a phenomenon described by Ostwald's Rule of Stages.[11][12] This metastable form may later convert to the more stable form. The choice of solvent can profoundly influence which polymorph is kinetically favored, making solvent selection a critical tool in polymorph control.[12][13]

A Rational Strategy for Solvent Selection

The ideal solvent must satisfy multiple criteria. It should not only provide a good yield of the desired polymorph but also be safe, environmentally benign, and economically viable, in line with guidelines from the International Council for Harmonisation (ICH).[14][15][16][17]

Key Characteristics of an Optimal Crystallization Solvent:

  • Steep Solubility Curve: High solubility at high temperatures and low solubility at low temperatures to maximize yield during cooling crystallization.

  • Polymorph Selectivity: Consistently produces the thermodynamically stable and desired polymorph.

  • Impurity Rejection: The solvent should keep impurities dissolved in the mother liquor while the desired compound crystallizes.[10][13]

  • Crystal Habit: Produces well-defined, equant crystals rather than problematic habits like needles or plates, which are difficult to filter and process.[4]

  • Safety & Environmental: Low toxicity and environmental impact (favoring ICH Class 3 solvents).

  • No Reactivity: The solvent must be inert and not react with the solute.

The structure of N-phenyl-1,3-thiazolidine-4-carboxamide contains a phenyl ring, a thiazolidine ring, an amide group, and a secondary amine within the ring. This combination of aromatic, heterocyclic, and polar functional groups suggests it will have varied solubility across different solvent classes. The amide and amine groups can act as hydrogen bond donors and acceptors, suggesting that polar protic and aprotic solvents may be effective.

Experimental Protocol: A Phased Approach to Solvent Screening

A multi-step screening process is employed to efficiently identify lead solvent systems, starting with a broad, qualitative screen and progressing to a more focused, quantitative analysis. This approach conserves valuable API while generating the necessary data for informed decisions.

Workflow for Systematic Solvent Screening

The overall workflow follows a logical progression from a broad, qualitative assessment to quantitative measurements, leading to the selection of a few candidate solvents for more detailed process development.

SolventScreeningWorkflow Figure 1: Solvent Screening and Selection Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Final Selection A Define Solvent Scope (Diverse ICH Class 2 & 3 Solvents) B Qualitative Solubility Test (Small Scale Vial Test) A->B C Categorize Solvents: 1. Poorly Soluble 2. Moderately Soluble 3. Highly Soluble B->C D Quantitative Solubility Measurement (e.g., Two-Point Curve in Crystal16) C->D Select 'Moderately Soluble' Solvents E Calculate Theoretical Yield & Assess Potential D->E F Characterize Initial Solids (Microscopy, PXRD if possible) E->F G Select 2-3 Candidate Solvents F->G Based on Yield & Form H Proceed to Crystallization Method Development G->H

Caption: Figure 1: Solvent Screening and Selection Workflow

Protocol 4.1: Preliminary Qualitative Solubility Assessment

Objective: To rapidly classify a diverse range of solvents based on their general ability to dissolve N-phenyl-1,3-thiazolidine-4-carboxamide.

Materials:

  • N-phenyl-1,3-thiazolidine-4-carboxamide (~100 mg)

  • Set of 10-15 diverse solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane)

  • Small glass vials (2 mL) with caps

  • Magnetic stir plate and stir bars

  • Hot plate/water bath

Procedure:

  • Place approximately 5-10 mg of the compound into each labeled vial.

  • Add 0.5 mL of the corresponding solvent to each vial at ambient temperature (~20-25°C).

  • Stir for 5-10 minutes and observe. Note if the solid dissolves completely, partially, or not at all.

  • For vials where the solid is not fully dissolved, heat the vial to a higher temperature (e.g., 50-60°C) while stirring and observe solubility.

  • Allow the heated vials to cool slowly to ambient temperature, then cool further in an ice bath (~0-5°C).

  • Observe for precipitation or crystal formation.

  • Categorize each solvent:

    • Poor: Insoluble or sparingly soluble even when heated. (Potential anti-solvent)

    • Moderate: Sparingly soluble at room temperature but fully soluble upon heating, with precipitation upon cooling. (Good candidate)

    • High: Fully soluble at room temperature. (Potential for anti-solvent or evaporative methods)

Protocol 4.2: Quantitative Solubility and Yield Estimation

Objective: To determine a two-point solubility curve for promising "Moderate" solvents to calculate theoretical yield and guide method development.

Materials & Equipment:

  • N-phenyl-1,3-thiazolidine-4-carboxamide

  • Candidate solvents identified in Protocol 4.1

  • Parallel crystallizer (e.g., Technobis Crystal16) or temperature-controlled vials with stirring

  • Analytical balance

Procedure:

  • Prepare slurries of the compound in the selected solvents at a known concentration where the solid is in excess.

  • Heat the slurries to an upper temperature (e.g., 50°C) and hold with stirring for an equilibration period (e.g., 1-2 hours).

  • After equilibration, allow the solid to settle, and carefully sample the clear supernatant.

  • Cool the slurries to a lower temperature (e.g., 5°C) and repeat the equilibration and sampling process.

  • Determine the concentration of the compound in the sampled supernatants using a calibrated analytical method (e.g., HPLC, UV-Vis).

  • Record the solubility values (mg/mL) at both temperatures.

  • Calculate the theoretical maximum yield using the formula: Yield (%) = [(Solubility_hot - Solubility_cold) / Solubility_hot] * 100

Data Summary: Solvent Screening Results

The data gathered should be compiled into a clear, comparative table.

SolventICH ClassSolubility at 5°C (mg/mL)Solubility at 50°C (mg/mL)Max. Theoretical Yield (%)Crystal Habit Observation
Ethanol34.548.090.6%Small Needles
Isopropanol33.245.593.0%Prisms
Ethyl Acetate38.195.291.5%Plates
Acetonitrile215.5120.087.1%Agglomerates
Toluene21.825.092.8%Rods
Heptane3<0.10.5-(Anti-solvent)
Water-<0.1<0.1-(Anti-solvent)

Note: Data presented are illustrative and should be determined experimentally.

Based on this illustrative data, isopropanol and toluene appear to be excellent candidates for cooling crystallization due to their high theoretical yields and favorable crystal habits. Ethyl acetate is also promising, while acetonitrile shows a lower yield and less desirable morphology.

Solid-State Characterization: Validating the Crystalline Form

Obtaining a crystalline solid is only the first step; confirming its identity and properties is crucial for ensuring process control and product quality.[18][19] A standard analytical cascade should be performed on the crystals obtained from promising solvent systems.

Workflow for Solid-State Characterization

CharacterizationWorkflow Figure 2: Analytical Workflow for Crystal Characterization A Crystals Isolated from Screening Experiment B Optical & Polarized Light Microscopy (PLM) A->B D Powder X-Ray Diffraction (PXRD) A->D F Differential Scanning Calorimetry (DSC) A->F C Assess Morphology, Size, and Birefringence B->C C->D E Identify Crystalline Form (Polymorph/Solvate Fingerprint) D->E H Final Decision: Select Optimal Solvent-Form Combination E->H G Determine Melting Point (Tm), Purity, and Phase Transitions F->G G->H

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Thiazolidine-4-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial candidates.

Introduction: The Emergence of Thiazolidine-4-Carboxamides in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and unique mechanisms of action.[1] Thiazolidine-4-carboxamides, a class of sulfur-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The thiazolidine ring acts as a versatile pharmacophore, and modifications at various positions can lead to compounds with a broad spectrum of biological effects.[2][4] The antimicrobial potential of these analogs lies in their ability to target various bacterial processes, with proposed mechanisms including the inhibition of essential enzymes like MurB, which is involved in peptidoglycan biosynthesis.[5]

The journey from a promising synthetic compound to a viable clinical candidate is contingent upon rigorous and standardized in vitro evaluation. Antimicrobial susceptibility testing (AST) is the cornerstone of this process, providing quantitative metrics of a compound's efficacy against a panel of clinically relevant microorganisms.[6] These application notes provide a comprehensive guide to performing AST for novel thiazolidine-4-carboxamide analogs, emphasizing the scientific rationale behind protocol choices and addressing the unique challenges posed by synthetic compounds. Adherence to established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for generating reproducible and clinically meaningful data.[7][8]

Part 1: Foundational Principles and Strategic Considerations

Before proceeding to specific protocols, it is crucial to understand the physicochemical properties of thiazolidine-4-carboxamide analogs and how they influence AST method selection and execution.

Physicochemical Properties and Their Impact on AST

Thiazolidinone derivatives often exhibit limited aqueous solubility, a critical factor in AST.[9] Many are soluble in organic solvents like dimethyl sulfoxide (DMSO) and partially soluble in alcohols.[9] This necessitates careful consideration of solvent use and its potential impact on microbial growth and compound activity.

  • Solubility and Stock Solution Preparation: Due to their hydrophobic nature, a high-concentration stock solution of the thiazolidine-4-carboxamide analog is typically prepared in 100% DMSO. Subsequent dilutions for the assay are made in the appropriate broth medium. It is imperative to ensure that the final concentration of DMSO in the test wells is non-inhibitory to the test microorganisms, generally ≤1% v/v. A solvent toxicity control must always be included in the experimental setup.

  • Compound Stability: The stability of the test compound in the aqueous environment of the culture medium throughout the incubation period (typically 16-24 hours) is a critical, yet often overlooked, parameter.[10] Degradation of the compound can lead to an overestimation of the Minimum Inhibitory Concentration (MIC).[10] While comprehensive stability studies may be conducted in later stages of drug development, researchers should be aware of this potential variable. If instability is suspected, performing MIC reads at earlier time points (e.g., 12 hours) in addition to the standard endpoint can provide valuable insights.

The Rationale for Adherence to Standardized Methods

The CLSI and EUCAST provide globally recognized standards for AST to ensure inter-laboratory reproducibility and clinical relevance.[7][8] The reference method for determining the MIC of a new agent is broth microdilution (BMD) using cation-adjusted Mueller-Hinton broth (CAMHB).[11][12] Any modifications to this standard method must be minimal, scientifically justified, and rigorously validated.[7][8] Modifications aimed solely at achieving artificially lower MIC values are strongly discouraged as they can be misleading and hinder the clinical development of a new compound.[11][12]

Part 2: Core Antimicrobial Susceptibility Testing Protocols

This section provides detailed, step-by-step protocols for the most common and recommended AST methods for evaluating thiazolidine-4-carboxamide analogs.

Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination

The BMD method is the gold standard for quantitative AST, determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Protocol 2.1.1: Broth Microdilution Assay

Materials:

  • Thiazolidine-4-carboxamide analog

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Standard antibiotic for positive control (e.g., Ciprofloxacin, Vancomycin)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or densitometer

  • Multichannel pipette

Procedure:

  • Preparation of Compound Stock Solution:

    • Accurately weigh the thiazolidine-4-carboxamide analog and dissolve it in 100% DMSO to a high concentration (e.g., 10 mg/mL or 1280 µg/mL). This will serve as the primary stock solution. Ensure complete dissolution.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • In a sterile 96-well plate, perform serial two-fold dilutions of the compound.

    • Add 100 µL of CAMHB to wells 2 through 12 of a designated row.

    • Prepare an intermediate dilution of your stock solution in CAMHB. For example, if your highest final concentration is 128 µg/mL, you might add a specific volume of your DMSO stock to CAMHB to get a 256 µg/mL working solution.

    • Add 200 µL of this 256 µg/mL working solution to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well will be 200 µL, and the compound concentrations will be halved.

  • Controls:

    • Positive Control: A standard antibiotic with known activity against the test organisms should be tested in parallel.

    • Solvent Control: Test the highest concentration of DMSO used in the assay (e.g., 1%) for any inhibitory effect on the test organisms.

    • Quality Control: Concurrently test the QC strains against the novel compound and the positive control antibiotic. The resulting MICs should fall within the established acceptable ranges.

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the thiazolidine-4-carboxamide analog that completely inhibits visible growth of the organism.[13]

    • The growth control well (well 11) should show distinct turbidity.

    • The sterility control well (well 12) should remain clear.

Causality Behind Experimental Choices:

  • Use of DMSO: Thiazolidine-4-carboxamide analogs are often poorly soluble in water. DMSO is used as a solvent to create a concentrated stock solution, enabling the preparation of a wide range of test concentrations.

  • 0.5 McFarland Standard: Standardizing the inoculum density is critical for the reproducibility of MIC results. A higher inoculum can lead to falsely elevated MIC values.

  • Cation-Adjusted Mueller-Hinton Broth: CAMHB is the internationally recognized standard medium for AST of non-fastidious bacteria. The controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺) are crucial for the accurate determination of activity for certain classes of antibiotics and are recommended for novel compound testing to maintain consistency.

  • Quality Control Strains: The use of QC strains with known MIC ranges ensures that the test system is performing correctly and that the results are reliable.

Data Presentation: MIC Values

Summarize the quantitative data into a clearly structured table for easy comparison.

Test MicroorganismGram StainThiazolidine-4-Carboxamide Analog MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive[Insert Data][Insert Data]
Enterococcus faecalis ATCC 29212Positive[Insert Data][Insert Data]
Escherichia coli ATCC 25922Negative[Insert Data][Insert Data]
Pseudomonas aeruginosa ATCC 27853Negative[Insert Data][Insert Data]
Klebsiella pneumoniae (Clinical Isolate)Negative[Insert Data][Insert Data]

Visualization: Broth Microdilution Workflow

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock (in 100% DMSO) C Serial Dilution of Compound in 96-well plate with CAMHB A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate wells with standardized bacteria B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Broth Microdilution MIC Assay.

Agar-Based Methods: Disk Diffusion and Agar Dilution

Agar-based methods provide alternative or complementary information to broth microdilution.

Protocol 2.2.1: Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method used to screen for antimicrobial activity.[14] It is particularly useful for initial screening of a large number of compounds.

Procedure:

  • Prepare a standardized bacterial lawn on a Mueller-Hinton Agar (MHA) plate as described for the BMD inoculum preparation.

  • Impregnate sterile paper disks (6 mm diameter) with a known amount of the thiazolidine-4-carboxamide analog solution (e.g., 10 µL of a 1 mg/mL solution). The solvent should be allowed to evaporate completely in a sterile environment.

  • Place the disks onto the inoculated MHA plate.

  • Incubate at 35°C ± 2°C for 16-20 hours.

  • Measure the diameter of the zone of inhibition (the area of no growth) around each disk. The size of the zone correlates with the susceptibility of the organism to the compound.[15]

Causality Behind Experimental Choices:

  • MHA Plates: MHA is the standard medium for disk diffusion, as its composition is well-defined and has minimal interference with the diffusion of most antimicrobial agents.

  • Solvent Evaporation: It is crucial to ensure the solvent (e.g., DMSO) has fully evaporated from the disk before placement on the agar to prevent the solvent itself from causing a zone of inhibition.

Protocol 2.2.2: Agar Dilution

Agar dilution is a quantitative method for determining the MIC and can be useful for testing fastidious organisms or for compounds that may be unstable in broth over long incubation periods.[6]

Procedure:

  • Prepare a series of MHA plates, each containing a different concentration of the thiazolidine-4-carboxamide analog. This is achieved by adding the compound to molten agar before pouring the plates.

  • Prepare a standardized inoculum of the test organisms (0.5 McFarland).

  • Spot a defined volume (e.g., 1-10 µL) of each inoculum onto the surface of each plate, including a compound-free control plate. A multipoint inoculator can be used to test multiple strains simultaneously.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits the growth of the organism at the inoculation spot.

Visualization: Hypothetical Bacterial Target Inhibition

The following diagram illustrates a potential mechanism of action for a thiazolidine-4-carboxamide analog, targeting a key bacterial enzyme.

MOA cluster_pathway Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG MurA MurA UDP_NAG->MurA PEP PEP PEP->MurA UDP_NAG_enolpyruvate UDP-NAG-enolpyruvate MurA->UDP_NAG_enolpyruvate MurB MurB (Target Enzyme) UDP_NAG_enolpyruvate->MurB UDP_NAM UDP-NAM MurB->UDP_NAM Peptidoglycan Peptidoglycan (Cell Wall) UDP_NAM->Peptidoglycan ...multiple steps Compound Thiazolidine-4-carboxamide Analog Compound->MurB

Caption: Hypothetical inhibition of MurB in peptidoglycan synthesis.

Part 3: Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the generated data, every experiment must be a self-validating system. This is achieved through the stringent use of controls.

  • Positive Controls: A well-characterized antibiotic with a known MIC against the QC strains validates that the bacteria are susceptible as expected and the assay conditions are appropriate.

  • Negative (Growth) Control: Confirms that the test organism is viable and grows robustly in the test medium.

  • Sterility Control: Ensures that the medium and reagents are not contaminated.

  • Solvent Toxicity Control: As thiazolidine-4-carboxamide analogs often require a solvent like DMSO, this control is essential to confirm that the solvent at the concentration used does not inhibit bacterial growth.

  • Quality Control (QC) Strains: Regular testing of reference strains (e.g., from the American Type Culture Collection - ATCC) provides a continuous monitor of the accuracy and precision of the testing method. Results for QC strains must fall within the published acceptable limits.

By incorporating this comprehensive set of controls, researchers can have high confidence in the validity of their AST results. Any deviation in the controls signals a potential issue with the experimental setup that must be resolved before interpreting the results for the novel compound.

References

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2022). Molecules, 27(6), 1914. Available at: [Link]

  • Modification of Antimicrobial Susceptibility Testing Methods. (2025). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Clinical Lab Products. Available at: [Link]

  • Wick, W. E. (1964). Influence of antibiotic stability on the results of in vitro testing procedures. Journal of Bacteriology, 87(5), 1162–1170. Available at: [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Critical Communications in Lab Medicine. Available at: [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2016). Pakistan Journal of Pharmaceutical Sciences, 29(4), 1333-1338. Available at: [Link]

  • Stability of the antimicrobial activity of the tested compounds after 4 months from preparation of the non-irradiated and laser irradiated solutions. (2020). ResearchGate. Available at: [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2023). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025). Medscape. Available at: [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Letters in Applied NanoBioScience, 13(4), 166. Available at: [Link]

  • Updates to Antimicrobial Resistance Testing in CLSI M100. (2025). Rapid Microbiology. Available at: [Link]

  • How do you interpret antibiotic susceptibility test results? (2025). Dr.Oracle. Available at: [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2019). Molecules, 25(1), 81. Available at: [Link]

  • 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. (2015). MedChemComm, 6, 144-153. Available at: [Link]

  • Modification of antimicrobial susceptibility testing methods. (2025). Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • [How to read new antimicrobial susceptibility testing results?]. (2024). Revue de Médecine Interne. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Infectious Disease Reports, 14(5), 789-801. Available at: [Link]

  • Structure of thiazolidine-4-carboxylic acids, where R = R 0 = H (A1), R... (2017). ResearchGate. Available at: [Link]

  • Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. (2024). Impact Factor. Available at: [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2020). E3S Web of Conferences, 166, 05001. Available at: [Link]

  • Recent Developments in the Antimicrobial Potential of Some Nitrogenous Heterocycles and their SAR Studies: A Review. (2024). Current Organic Chemistry. Available at: [Link]

  • Antimicrobial resistance challenged by flexible heterocyclic chemistry. (2018). Open Access Government. Available at: [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). Molecules, 27(21), 7248. Available at: [Link]

  • 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking. (2014). The Royal Society of Chemistry. Available at: [Link]

  • Antimicrobial Susceptibility Testing Challenges. (2016). myadlm.org. Available at: [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024). MDPI. Available at: [Link]

  • Research Article Physico-Chemical Studies on the Coordination Compounds of Thiazolidin-4-One. (2012). Semantic Scholar. Available at: [Link]

  • Utilization of Heterocyclic Moieties for the Development of Anti-Microbial Agent to Combat Resistance. (2024). Journal of Chemical Health Risks. Available at: [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2019). MDPI. Available at: [Link]

  • Stable Antibiotic Sensitivity Disks. (2025). ResearchGate. Available at: [Link]

  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (2020). Arhiv za higijenu rada i toksikologiju, 71(4), 277-286. Available at: [Link]

Sources

Advanced Strategies for the Synthesis of Peptide-Thiazolidine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-THZ-2026

Abstract

Thiazolidine (Thz) rings are critical structural motifs in peptide chemistry, serving as "pseudoproline" structure-breakers to prevent aggregation during Solid-Phase Peptide Synthesis (SPPS) and as masked cysteine precursors for Native Chemical Ligation (NCL).[1][2] However, the synthesis of peptide-thiazolidine conjugates presents a unique chemical challenge: the acylation of the thiazolidine nitrogen. This secondary amine is significantly more sterically hindered and less nucleophilic than a standard proline residue. This guide details the selection of high-efficiency coupling agents, optimal base systems to prevent racemization, and protocols for both stepwise and convergent synthesis strategies.[1]

Introduction: The Thiazolidine Challenge

The incorporation of a thiazolidine ring into a peptide backbone effectively "kinks" the chain, disrupting


-sheet formation and improving the solubility of difficult sequences. However, extending the peptide chain from the N-terminus of a thiazolidine residue is notoriously difficult.[1]
The Chemical Bottleneck

The reaction involves acylating a sterically crowded secondary amine. Standard coupling protocols (e.g., DIC/HOBt) often fail or proceed so slowly that the activated amino acid component undergoes racemization (epimerization) before the peptide bond is formed.

Key Risks:

  • Incomplete Coupling: Leading to deletion sequences.

  • Racemization: Epimerization of the incoming amino acid (activated ester) due to prolonged activation times.

  • Ring Instability: Thiazolidines are acid-labile (ring opening) but generally stable to Fmoc-removal bases.[1]

Strategic Selection of Coupling Agents[1]

To overcome the steric barrier, "powerhouse" coupling reagents based on phosphonium or uronium/aminium salts are required. The choice of base is equally critical to suppress racemization.

Decision Matrix for Coupling Conditions

CouplingStrategy Start Start: Coupling to N-Terminal Thiazolidine IsDipeptide Is a Pre-formed Dipeptide (Fmoc-Xaa-Thz-OH) Available? Start->IsDipeptide YesDipeptide STRATEGY A (Preferred) Use Dipeptide Block IsDipeptide->YesDipeptide Yes NoDipeptide STRATEGY B (Direct Coupling) Stepwise Synthesis IsDipeptide->NoDipeptide No StrategyA_Action Standard Coupling (DIC/Oxyma) No steric hindrance at coupling site YesDipeptide->StrategyA_Action CheckAA Check Incoming Amino Acid (Xaa) NoDipeptide->CheckAA StandardAA Standard AA (Ala, Phe, Leu, etc.) CheckAA->StandardAA SensitiveAA Racemization Prone (Cys, His) CheckAA->SensitiveAA Cond_Standard HATU or COMU Base: TMP (Collidine) Double Couple StandardAA->Cond_Standard Cond_Sensitive PyBOP or DIC/Oxyma (Slower but safer) Base: TMP SensitiveAA->Cond_Sensitive

Figure 1: Decision tree for selecting the optimal coupling strategy based on reagent availability and amino acid sensitivity.

Comparative Analysis of Coupling Agents
AgentClassReactivityRacemization RiskRecommendation for Thz Coupling
HATU Aminium (Aza)Very High ModeratePrimary Choice. Use with Collidine to minimize racemization.[1]
COMU Uronium (Oxyma)High LowExcellent Alternative. Safer byproduct (water soluble) and comparable efficiency to HATU.[1][3]
PyBrOP PhosphoniumHighHighSpecialist. Use for extremely hindered N-methylated residues if HATU fails.[1]
DIC/Oxyma CarbodiimideModerateVery Low Safe Choice. Use for Cys/His couplings where maintaining chirality is paramount, even if yield suffers.[1]
TFFH Acid FluorideHighLowNiche. Generates acid fluorides in situ; excellent for hindered amines.[1]

Protocol 1: Direct Coupling to N-Terminal Thiazolidine (SPPS)

Use this protocol when a pre-formed dipeptide building block is not available.[1]

Materials
  • Resin: Thiazolidine-functionalized resin (swelled in DMF).[1]

  • Amino Acid: Fmoc-Xaa-OH (5.0 equivalents).[1]

  • Coupling Agent: HATU (4.9 equivalents) or COMU (4.9 equivalents).[1]

  • Base: 2,4,6-Trimethylpyridine (TMP / Collidine) (10 equivalents).[1] Note: Collidine is preferred over DIEA as it is a weaker base, reducing proton abstraction from the activated alpha-carbon.[1]

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure
  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the Thz residue is removed (20% Piperidine/DMF, 2 x 10 min).[1]

    • Crucial Wash: Wash resin 5x with DMF, 3x with DCM, 3x with DMF to remove all traces of piperidine.[1]

  • Activation (Pre-activation is NOT recommended to avoid racemization):

    • Dissolve Fmoc-Xaa-OH and HATU in minimal DMF.

    • Add Collidine immediately before adding to the resin.

  • Coupling Reaction:

    • Add the activated mixture to the resin.[3][4][5][6]

    • Agitate at Room Temperature for 2 to 4 hours . (Standard couplings are 30-60 min; Thz requires longer).[1]

  • Monitoring (In-Process Control):

    • Perform a Chloranil Test (acetaldehyde/chloranil).[1]

    • Note: The Kaiser test (ninhydrin) is for primary amines and will not detect the secondary amine of Thz reliably.

    • Blue/Green beads = Incomplete coupling (Free secondary amine present).[1]

    • Colorless beads = Complete coupling.

  • Double Coupling (Mandatory for valuable batches):

    • If the test is slightly positive, drain and repeat steps 2-3 with fresh reagents.[1]

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol 2: The "Building Block" Strategy (Convergent)

This is the industry gold standard. It shifts the difficult coupling step from the solid phase to the solution phase.

Concept

Instead of coupling Amino Acid A to Thiazolidine B on the resin, you synthesize the dipeptide Fmoc-A-Thz-OH in solution, purify it, and then couple the entire block to the resin.[1]

Advantages[1][2][7][8][9][10][11]
  • Purity: The difficult bond is formed in solution where purification (flash chromatography) can remove unreacted species and diastereomers.

  • Efficiency: Coupling the C-terminus of the Thz (a carboxylic acid) to the resin-bound peptide is a standard, high-yield reaction.[1]

Workflow
  • Synthesis of Dipeptide:

    • React Fmoc-Xaa-F (Acid Fluoride) or Fmoc-Xaa-Cl (Acid Chloride) with H-Thz-OH (or ester) in solution.[1]

    • Why Acid Halides? They are small and highly reactive, overcoming the steric hindrance of the Thz nitrogen better than active esters.

  • SPPS Incorporation:

    • Use standard DIC/Oxyma conditions to couple Fmoc-[Xaa-Thz]-OH to the resin.[1]

    • Standard deprotection (20% Piperidine) reveals the N-terminal amine of the Xaa residue (a primary amine), restoring normal synthesis kinetics for subsequent steps.[1]

Protocol 3: Synthesis of Thiazolidine from Cysteine (Ring Formation)

Used when creating the thiazolidine core itself, often for Native Chemical Ligation intermediates.[1]

Mechanism of Cyclization

The reaction involves the condensation of a 1,2-aminothiol (Cysteine) with a carbonyl compound (Formaldehyde for unsubstituted Thz, or Pseudoproline precursors).[1]

ThzFormation Cys N-terminal Cysteine (1,2-aminothiol) Intermediate Hemithioaminal Intermediate Cys->Intermediate Nucleophilic Attack (S) Carbonyl Carbonyl Source (Formaldehyde/Acetone) Carbonyl->Intermediate Thz Thiazolidine Ring (Closed) Intermediate->Thz Dehydration (-H2O) Cyclization (N)

Figure 2: Mechanism of Thiazolidine ring formation via condensation.[1]

Procedure
  • Conditions: Dissolve the Cys-peptide in Phosphate Buffer (pH 4.0 - 5.0).

  • Reagent: Add Formaldehyde (excess, e.g., 10-20 equiv) or specific aldehyde for pseudoproline.

  • Reaction: Agitate for 30-60 minutes.

  • Validation: LC-MS will show a mass shift of +12 Da (for formaldehyde bridging: +12 Da net change = +14 Da for CH2 minus 2H).[1]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (Deletion) Steric hindrance of Thz amine.[1]Switch to HATU/Collidine or double couple. Ensure temperature is

C (heat to 40^\circ C with caution).
Double Peaks (HPLC) Racemization of the AA coupled to Thz.Use Collidine instead of DIEA/NMM. Reduce pre-activation time to < 1 min.
Mass +12/26 Da Incomplete removal of Thz protecting group (if converting back to Cys).[1]Thz ring opening requires Methoxylamine or high acid concentration. Ensure correct deprotection cocktail.[6]
Colorless Kaiser Test False negative (Secondary amine).[1]Use Chloranil Test or p-Nitrophenol ester test for secondary amines.[1]

References

  • Albericio, F., & El-Faham, A. (2010).[1] COMU: A safer and more effective replacement for HATU peptide coupling reagent. Organic Process Research & Development. [Link]

  • Wöhr, T., & Mutter, M. (1995).[1][7] Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides. Tetrahedron Letters. [Link]

  • Dawson, P. E., et al. (1994).[1] Synthesis of proteins by native chemical ligation. Science. [Link][1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][8] An efficient peptide coupling additive.[9][10] Journal of the American Chemical Society.[11] [Link]

  • Coste, J., et al. (1990).[1] PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters. [Link][1]

Sources

Troubleshooting & Optimization

Optimizing reaction time for thiazolidine-4-carboxamide formation

[1]

Topic: Optimizing Reaction Kinetics & Yield for Thiazolidine-4-Carboxamide Formation Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Core Directive & Scope

This technical guide addresses the kinetic and thermodynamic bottlenecks in synthesizing thiazolidine-4-carboxamides . These scaffolds are critical proline mimics in peptide synthesis and drug discovery. The formation of the thiazolidine ring via the condensation of L-cysteine (or L-cysteine amide) with carbonyls is often deceptively simple, leading to reproducibility issues regarding reaction time, yield, and stereochemical integrity.[1]

This guide focuses on reaction acceleration and equilibrium management .

Kinetic & Mechanistic Troubleshooting (Q&A)

Q1: My reaction has stalled at 60% conversion after 24 hours. How do I accelerate the kinetics without increasing temperature?

Diagnosis: You are likely operating outside the optimal pH window or lacking a nucleophilic catalyst.

Technical Insight: The formation of the thiazolidine ring proceeds through two distinct steps:

  • Nucleophilic attack of the thiolate/amine on the carbonyl to form a hemithioaminal.

  • Ring closure (cyclodehydration) with the loss of water.

This reaction exhibits a bell-shaped pH-rate profile .

  • pH < 4: The amine is protonated (

    
    ), rendering it non-nucleophilic.[1] Reaction stops.
    
  • pH > 8: The carbonyl oxygen is not activated, and the equilibrium shifts toward hydrolysis (ring opening).[1]

Corrective Protocol:

  • Buffer Catalysis: Do not run this in unbuffered water/alcohol. Use a 0.1 M Potassium Phosphate buffer (pH 5.5 – 6.5) . Phosphate ions act as general acid-base catalysts, stabilizing the transition state and significantly accelerating the rate compared to acetate or unbuffered systems.

  • Concentration: This is a second-order reaction. If you are running at <0.1 M, concentrate the reaction to 0.5 M – 1.0 M .

Q2: I am using a bulky ketone (e.g., acetone, cyclohexanone) and the reaction is too slow. What is the fix?

Diagnosis: Steric hindrance at the carbonyl carbon is raising the activation energy.

Technical Insight: Ketones are less electrophilic than aldehydes. The transition state for the ring closure becomes highly crowded. Standard thermal heating often leads to degradation before conversion is complete.

Corrective Protocol:

  • Microwave Irradiation: Switch from reflux to microwave synthesis.

    • Settings: 80–100°C, 10–30 minutes.[1]

    • Mechanism:[2][3][4][5][6][7] Dipolar polarization effects can selectively heat the polar transition state, overcoming the steric barrier more efficiently than convective heating.

  • Lewis Acid Catalysis: Add 10 mol% Zinc Chloride (

    
    )  or Indium Trichloride (
    
    
    )
    .[1] These coordinate to the carbonyl oxygen, increasing its electrophilicity without requiring harsh Bronsted acids that might hydrolyze the amide bond.
Q3: The product forms but then disappears or yields are low upon isolation. Why?

Diagnosis: The reaction is reversible, and you are failing to trap the equilibrium.

Technical Insight: Thiazolidine formation is an equilibrium process:

18

Corrective Protocol:

  • Water Scavenging: Add molecular sieves (3Å or 4Å) directly to the reaction vessel if using organic solvents (MeOH/EtOH).[1]

  • Solvent Switch: Use 2,2,2-Trifluoroethanol (TFE) .[1] It stabilizes the hemiacetal intermediates and often precipitates the product, driving the equilibrium forward (Le Chatelier’s principle).

  • In-situ Acetylation: If the secondary amine of the thiazolidine is not the final target, acetylate it immediately (e.g.,

    
    , Pyridine) to lock the ring structure preventing hydrolysis.[1]
    

Visualizing the Mechanism & Troubleshooting

Figure 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the pathway from Cysteine Amide to Thiazolidine-4-carboxamide, highlighting where pH and water removal influence the rate.

ThiazolidineMechanismcluster_optOptimization FactorsStartL-Cysteine Amide+ Aldehyde/KetoneInter1Hemithioaminal(Intermediate)Start->Inter1Nucleophilic Attack(Fast at pH > pKa of SH)TransitionImine/CationTransition StateInter1->TransitionDehydration (-H2O)(Rate Limiting)ProductThiazolidine-4-carboxamideTransition->ProductCyclizationHydrolysisHydrolysis(Reversion)Product->Hydrolysis+ H2O (Aq. Workup)Hydrolysis->StartEquilibrium ShiftOpt1Phosphate Buffer(pH 5.5-6.5)Opt1->Inter1CatalyzesOpt2Water Removal(Mol. Sieves/TFE)Opt2->TransitionDrives Fwd

Caption: Mechanistic pathway of thiazolidine formation showing the reversible nature of the reaction and key intervention points for pH buffering and water removal.

Figure 2: Troubleshooting Decision Matrix

TroubleshootingProblemIssue: Low Yield or Slow ReactionCheckpHCheck pHProblem->CheckpHCheckStericsCheck Sterics(Ketone/Bulky Aldehyde?)CheckpH->CheckStericsIf pH is ~6Sol_BufferUse Phosphate Buffer(pH 6.0)CheckpH->Sol_BufferIf unbuffered/pH <4 or >8CheckWaterCheck Water ContentCheckSterics->CheckWaterNo (Simple Aldehyde)Sol_MicrowaveUse Microwave(100°C, 10 min)CheckSterics->Sol_MicrowaveYes (Bulky)Sol_SievesAdd 4Å Mol. Sievesor Use Anhydrous EtOHCheckWater->Sol_SievesEquilibrium Issue

Caption: Step-by-step troubleshooting flow to identify the root cause of kinetic failure.

Optimized Experimental Protocols

Protocol A: Rapid Synthesis via Microwave (Recommended for Sterically Hindered Substrates)

Best for: Ketones, bulky aromatic aldehydes.[1]

  • Reagents:

    • L-Cysteine Amide HCl (1.0 equiv)[1]

    • Carbonyl Compound (1.2 equiv)[1]

    • Potassium Acetate (1.0 equiv) - To neutralize HCl salt[1]

    • Solvent: Ethanol/Water (3:1 v/v)[1]

  • Procedure:

    • Dissolve Cysteine Amide and KOAc in the solvent in a microwave-safe vial.

    • Add the carbonyl compound.

    • Seal and irradiate at 100°C for 15 minutes (Dynamic mode, max power 150W).

  • Workup:

    • Concentrate in vacuo.

    • Redissolve in minimal hot ethanol.

    • Precipitate by adding diethyl ether.

    • Validation:

      
      -NMR should show the disappearance of the aldehyde proton (9-10 ppm) and appearance of the C2 proton (5-6 ppm).
      
Protocol B: Thermodynamic Control (High Stability)

Best for: Simple aldehydes (Formaldehyde, Acetaldehyde) where stereochemical purity is paramount.[1]

  • Reagents:

    • L-Cysteine Amide (Free base or neutralized)[1]

    • Aldehyde (1.1 equiv)[1]

    • Solvent: Anhydrous Methanol

    • Additive: 4Å Molecular Sieves (Activated)

  • Procedure:

    • Combine reagents in a round-bottom flask with activated sieves.

    • Stir under Argon at Room Temperature for 12–24 hours.

    • Note: Do not heat. Heating promotes epimerization at C4.

  • Workup:

    • Filter off sieves.

    • Evaporate solvent.

    • Recrystallize immediately to prevent hydrolysis.

Data Summary: Impact of Conditions

VariableCondition A (Standard)Condition B (Optimized)Impact on Reaction TimeYield Improvement
pH Unbuffered (pH ~4)Phosphate Buffer (pH 6)Reduced by 40-60%+15-20%
Solvent Water/EtOHTFE or Anhydrous EtOHEquilibrium shift+10-25%
Heating Reflux (80°C)Microwave (100°C)Reduced from 12h to 15m+5-10% (Less degradation)
Additive NoneMolecular SievesN/A (Thermodynamic)+20% (Prevents hydrolysis)

References

  • Kallen, R. G. (1971). Mechanism of reactions involving cysteine and formaldehyde.[1] Journal of the American Chemical Society, 93(23), 6236–6248.[1] Link[1]

  • Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine.[1] Journal of the American Chemical Society, 59(1), 200–206.[1] Link[1]

  • Vaitiekunaite, A., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH.[1] Chemical Communications, 54, 12377-12380.[1] Link

  • Waghmode, K. T. (2014). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines. Journal of Chemical and Pharmaceutical Research, 6(5), 1101-1105.[1][6] Link

  • BenchChem Technical Support. (2025). Optimizing Reaction Conditions for Thiazolidine Synthesis. Link[1]

Catalyst selection for efficient thiazolidine ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Topic: Catalyst Selection & Process Optimization

Executive Summary

Thiazolidine ring closure is a dehydrative condensation between a 1,2-aminothiol (e.g., cysteine, penicillamine) and a carbonyl electrophile. While often considered spontaneous, the reaction is plagued by reversibility , C2-epimerization , and oxidative side-reactions .

This guide moves beyond generic textbook advice. We treat the reaction as a dynamic equilibrium where catalyst selection dictates not just the rate, but the thermodynamic stability and stereochemical outcome of the final heterocycle.

Part 1: Catalyst Selection Diagnostic

Directive: Use this decision matrix to select the optimal catalyst system based on your substrate and solvent constraints.

Thiazolidine_Selection Start START: Define Substrate & Goal Solubility Solvent System? Start->Solubility Organic Anhydrous Organic (DCM, THF, Toluene) Solubility->Organic Aqueous Aqueous / Buffer (Bioconjugation) Solubility->Aqueous AcidSensitive Acid Sensitive Groups? Organic->AcidSensitive LewisAcid Lewis Acid Catalysis (High Yield/Fast) AcidSensitive->LewisAcid Yes Bronsted Brønsted Acid (Thermodynamic Control) AcidSensitive->Bronsted No YOTf Rec: Y(OTf)3 or InCl3 (Mild, Chemoselective) LewisAcid->YOTf TiOiPr Rec: Ti(OiPr)4 (Water Scavenging) LewisAcid->TiOiPr TFA Rec: TFA or p-TsOH (Dean-Stark Required) Bronsted->TFA pH_Check pH Constraint? Aqueous->pH_Check Neutral Neutral (pH 6-7.5) (Kinetic Trapping) pH_Check->Neutral Acidic Acidic (pH 4-5) (Equilibrium Shift) pH_Check->Acidic Aniline Rec: Aniline Catalyst (Nucleophilic Catalysis) Neutral->Aniline Phos Rec: Phosphate Buffer (General Acid/Base Cat.) Acidic->Phos

Figure 1: Decision tree for selecting catalytic conditions based on solvent compatibility and functional group tolerance.

Part 2: Troubleshooting & FAQs
Issue 1: "My reaction stalls at 60-70% conversion and won't push to completion."

Diagnosis: You are fighting the Equilibrium Constant (


) .
Thiazolidine formation is reversible.[1] Water is a byproduct; if it accumulates, it hydrolyzes the ring back to the open imine/thiol form.

Technical Solution:

  • Chemical Water Scavenging: Do not rely solely on heat. Add Molecular Sieves (4Å) or anhydrous

    
      directly to the reaction vessel.
    
  • The Titanium Trick: Switch to Titanium(IV) isopropoxide (

    
    ) . It acts as both a Lewis acid catalyst and a water scavenger (hydrolyzing to inert 
    
    
    
    ), driving the reaction irreversibly [1].
  • Concentration: Run the reaction at high concentration (>0.5 M). Dilute conditions favor hydrolysis (entropy).

Issue 2: "I am seeing two spots on TLC (C2 Epimers). How do I control stereochemistry?"

Diagnosis: Thiazolidine ring closure creates a new chiral center at C2.

  • Kinetic Product: Often the cis-isomer (less sterically hindered approach).

  • Thermodynamic Product: The isomer with the bulky C2 substituent anti to the C4 substituent (to minimize 1,3-diaxial interactions).

Technical Solution:

  • For Thermodynamic Control: Use a Brønsted acid (e.g., p-TsOH ) and reflux. This allows the ring to open and close repeatedly, eventually settling into the most stable diastereomer.

  • For Kinetic Control: Use a mild Lewis acid (

    
     ) at low temperature (
    
    
    
    to RT). This freezes the initial ring closure product.
  • Asymmetric Catalysis: If you need a specific enantiomer from achiral precursors, employ chiral phosphoric acids or thiourea organocatalysts which direct the face of the imine attack [2].

Issue 3: "My yield is low, and I detect disulfides."

Diagnosis: Oxidative dimerization of the aminothiol. Free thiols are prone to oxidation by air, especially at pH > 7 where the thiolate anion (


) is generated.

Technical Solution:

  • Degassing: Sparge all solvents with Argon/Nitrogen for 15 mins prior to use.

  • Additives: Add TCEP (Tris(2-carboxyethyl)phosphine) . Unlike DTT, TCEP is compatible with the aldehyde electrophile and will keep the thiol reduced without interfering with the condensation.

Part 3: Standard Operating Procedures (SOPs)
Protocol A: Lewis Acid Catalyzed Synthesis (High Efficiency)

Best for: Drug scaffolds, acid-sensitive substrates, and rapid synthesis.

  • Preparation: In a flame-dried flask under Argon, dissolve the 1,2-aminothiol (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous THF or DCM (0.5 M concentration).

  • Catalyst Addition: Add

    
      (5 mol%) [3].[2]
    
    • Alternative: Add

      
        (1.1 equiv) if water removal is critical.
      
  • Reaction: Stir at room temperature.

    • Monitoring: Check TLC after 1 hour. The imine intermediate may appear first, followed by the more polar thiazolidine.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (neutral alumina or silica). Note: Silica is acidic and can sometimes induce ring-opening; neutralize silica with 1%

    
     if the product is unstable.
    
Protocol B: Aqueous Bioconjugation (N-Terminal Cysteine)

Best for: Peptide labeling, protein modification.

  • Buffer Prep: Prepare a 0.1 M Phosphate-Citrate buffer adjusted to pH 4.5 .

    • Why pH 4.5? This is the "sweet spot." It is acidic enough to activate the carbonyl but keeps the cysteine amine partially unprotonated for nucleophilic attack.

  • Mixing: Dissolve the peptide/protein (containing N-term Cys) in the buffer (1-5 mM).

  • Reagent Addition: Add the aldehyde (5-10 equiv, usually as a stock in DMSO).

  • Incubation: Incubate at

    
     for 4-12 hours.
    
  • Stabilization (Optional): If the thiazolidine is unstable, add methoxyamine to cap unreacted aldehydes, or perform an acyl transfer step if using a specific ligation handle.

Part 4: Mechanistic Visualization

Directive: Understanding the mechanism is crucial for troubleshooting. The pathway involves distinct intermediates that can be trapped or diverted.[3]

Thiazolidine_Mechanism Reactants Reactants (R-SH + R'-CHO) Hemithioacetal Hemithioacetal (Intermediate 1) Reactants->Hemithioacetal Fast Disulfide Disulfide (Oxidation Side Product) Reactants->Disulfide O2 / High pH Imine Imine / Schiff Base (Intermediate 2) Hemithioacetal->Imine -H2O (Slow Step) Transition 5-Endo-Trig Transition State Imine->Transition Ring Closure Product Thiazolidine Ring (Closed Form) Transition->Product Product->Imine +H2O (Equilibrium) Hydrolysis Hydrolysis (Reversion)

Figure 2: Reaction pathway highlighting the rate-limiting dehydration step (Imine formation) and the reversibility of the final ring closure.

Part 5: Catalyst Performance Comparison
Catalyst SystemTypical LoadingYield PotentialKey AdvantageKey Limitation
Y(OTf)3 1-5 mol%85-98%High chemoselectivity; reusable; water-tolerant [3].Cost; requires Lewis acidic conditions.
Ti(OiPr)4 100-110 mol%>90%Scavenges water internally; drives equilibrium.Stoichiometric usage; difficult workup (emulsions).
p-TsOH 5-10 mol%70-90%Cheap; excellent for thermodynamic equilibration.Incompatible with acid-labile groups (Boc, acetals).
Phosphate (pH 4.5) N/A (Buffer)60-80%Biocompatible; no toxic metals.Slow kinetics; requires excess aldehyde.
Proline/Thiourea 10-20 mol%60-85%Enantioselective synthesis capability [2].Slower reaction; requires optimization of catalyst structure.
References
  • Sridhar, R. et al. (2009). "Titanium(IV) isopropoxide-catalyzed synthesis of 4-thiazolidinones." Tetrahedron Letters.

  • Vardhineedi, S. et al. (2007).[4][5] "Bisphosphine-catalyzed mixed double-Michael reactions: asymmetric synthesis of oxazolidines, thiazolidines, and pyrrolidines."[4][5] Journal of the American Chemical Society.

  • Nazeef, M. et al. (2019).[2] "Visible-Light-Promoted C-N and C-S Bonds Formation: A Catalyst and Solvent-Free Photochemical Approach for the Synthesis of 1,3-Thiazolidin-4-ones." ResearchGate/Journal of Sulfur Chemistry.

  • Zhang, X. et al. (1996). "Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins."[3] Analytical Biochemistry.

  • Gadekar, S. et al. (2019).[2] "TS-1 zeolite as a Lewis acid catalyst for solvent-free one-pot synthesis of 1,3-thiazolidin-4-ones."[2] Research on Chemical Intermediates.

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of N-phenyl-1,3-thiazolidine-4-carboxamide and Its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of medicinal chemistry and drug development, the 1,3-thiazolidine scaffold is of significant interest due to its presence in a wide array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents[1]. The precise three-dimensional arrangement of atoms within these molecules is paramount, as structure dictates function. While N-phenyl-1,3-thiazolidine-4-carboxamide is a molecule of interest, a thorough search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals that its single-crystal X-ray crystallography data is not publicly available as of early 2026[2][3][4].

This guide addresses this data gap by providing a comprehensive framework for the structural analysis of this class of compounds. We will use a closely related, structurally characterized analog, 3-(4-methylphenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one , as a case study to explore the gold-standard technique of single-crystal X-ray diffraction[5]. Furthermore, we will objectively compare the data derived from crystallography with alternative and complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. This multi-faceted approach provides a robust strategy for researchers engaged in the synthesis and characterization of novel thiazolidine derivatives.

Part 1: The Definitive Answer: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule in the solid state. It provides exact atomic coordinates, bond lengths, bond angles, and torsional angles, which are fundamental to understanding molecular conformation and intermolecular interactions, such as hydrogen bonding.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires precision and patience. The causality behind each step is critical for success.

workflow1 cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Analysis A 1. Synthesis of Analog B 2. Purification A->B e.g., Recrystallization, Chromatography C 3. Crystal Growth B->C Slow Evaporation, Vapor Diffusion D 4. Crystal Selection & Mounting C->D Microscopy E 5. X-ray Diffraction Data Collection D->E F 6. Structure Solution & Refinement E->F G 7. Validation (e.g., R-factor) F->G H H G->H Final Structural Model (CIF File)

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Detailed Protocol: Synthesis and Crystallization of a Thiazolidin-4-one Analog

This protocol is adapted from methodologies reported for similar thiazolidin-4-one derivatives[5].

  • Synthesis:

    • To a solution of 4-biphenyl carboxaldehyde (0.1 mol) and 4-methylaniline (p-toluidine) (0.1 mol) in 50 mL of dry toluene, add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture for 4-6 hours using a Dean-Stark apparatus to remove water, yielding the Schiff base intermediate.

    • After cooling, add thioglycolic acid (mercaptoacetic acid) (0.11 mol) dropwise.

    • Reflux the new mixture for an additional 8-10 hours.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the solution with a saturated sodium bicarbonate solution to remove unreacted thioglycolic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The resulting crude solid of 3-(4-methylphenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one is then purified by recrystallization from a suitable solvent like ethanol or methanol.

  • Crystal Growth (The Critical Step):

    • The goal is to grow single crystals of sufficient size and quality for diffraction. Slow evaporation is a common and effective technique.

    • Dissolve the purified compound in a minimum amount of a hot solvent (e.g., methanol).

    • Allow the solution to cool slowly to room temperature.

    • Transfer the solution to a vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks. The slow rate is crucial as it allows molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous powder.

  • Data Collection and Refinement:

    • A suitable crystal is selected under a microscope, mounted on a goniometer, and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

    • The collected data is used to solve the phase problem and generate an initial electron density map.

    • The structure is then refined, a process of adjusting atomic positions and other parameters to achieve the best fit between the observed diffraction data and the calculated data from the model. The quality of the final structure is assessed by metrics such as the R-factor (residual factor), with lower values indicating a better fit[5].

Case Study: Crystallographic Data for 3-(4-methylphenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one

The crystal structure of this analog provides a tangible example of the data one can expect for the N-phenyl-1,3-thiazolidine-4-carboxamide core[5].

ParameterValue[5]Significance
Formula C22H19NOSConfirms the elemental composition of the unit cell.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P21/cDefines the symmetry elements within the unit cell.
a (Å) 22.181Unit cell dimension.
b (Å) 6.0760Unit cell dimension.
c (Å) 13.349Unit cell dimension.
β (°) 95.615Unit cell angle.
Z 4Number of molecules per unit cell.
Conformation TwistedThe 4-thiazolidinone ring is not planar.
CCDC Number 232050Deposition number for public data retrieval.

Part 2: A Comparative Analysis of Alternative Techniques

While crystallography provides the ultimate structural answer, it is not always feasible. Other techniques provide different, often complementary, pieces of the structural puzzle.

workflow2 cluster_exp Experimental Techniques cluster_comp Computational Technique A Synthesized Compound B X-ray Crystallography A->B C NMR Spectroscopy A->C D DFT Modeling A->D E E B->E Definitive 3D Structure (Solid State) F F C->F Connectivity & Chemical Environment (Solution) G G D->G Predicted Geometry (Gas Phase, In Silico) F->B Conformational Comparison G->B Geometric Comparison

Caption: Interplay of Complementary Structural Analysis Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for characterizing the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • Expertise & Causality: Unlike crystallography, which analyzes a static, solid-state structure, NMR probes the molecule's average structure in solution. For flexible rings like thiazolidines, NMR can reveal conformational dynamics. A standard analysis for a compound like N-phenyl-1,3-thiazolidine-4-carboxamide would involve 1H NMR and 13C NMR.

  • Trustworthiness: The chemical shifts and coupling constants are highly reproducible and diagnostic. For instance, the protons on the thiazolidine ring have characteristic chemical shifts that confirm the presence of the core structure[6][7]. The observation of a peak for the carboxamide proton is a key confirmation of the desired structure[6][7].

  • Data Comparison: The stereochemical relationships (cis/trans) inferred from NMR coupling constants can be directly compared with the conformation observed in the crystal structure, validating both results.

Computational Modeling (e.g., Density Functional Theory - DFT)

Computational chemistry allows for the in silico prediction of molecular properties, including geometry.

  • Expertise & Causality: DFT calculations can be used to find the lowest energy conformation (the most stable structure) of a molecule in the gas phase. This is achieved by solving approximations of the Schrödinger equation. This predicted structure can be invaluable, especially when crystals are difficult to obtain.

  • Trustworthiness: The accuracy of DFT depends heavily on the chosen functional and basis set. The results must be validated against experimental data. For example, calculated bond lengths and angles can be compared directly to those from a crystal structure. Studies on thiazolidine derivatives often employ molecular docking, a computational technique to predict how a molecule binds to a protein, which relies on an accurate molecular geometry[6][8].

  • Data Comparison: A key point of comparison is the difference between the solid-state (crystal) and gas-phase (computational) structures. Intermolecular forces, like hydrogen bonding in the crystal lattice, can cause significant deviations from the calculated gas-phase geometry. Analyzing these differences provides insight into the effects of crystal packing.

Technique Comparison Summary
FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
State SolidSolutionGas Phase (In Silico)
Primary Output 3D atomic coordinates, bond lengths/anglesChemical shifts, coupling constants (connectivity)Optimized 3D geometry, electronic properties
Strengths Unambiguous structure determinationExcellent for dynamic and solution-state studiesFast, predictive, no physical sample needed
Limitations Requires high-quality single crystalsProvides an averaged structure, less precise geometryAn approximation, requires experimental validation
Application Absolute stereochemistry, packing analysisRoutine characterization, conformational analysisHypothesis generation, comparison with experiment

Conclusion

While the specific crystal structure of N-phenyl-1,3-thiazolidine-4-carboxamide remains elusive, a robust and scientifically rigorous pathway exists for its complete structural characterization. The gold standard of single-crystal X-ray crystallography, exemplified here by the analysis of a close analog, provides the definitive solid-state structure. This technique, however, does not stand in isolation. It is most powerful when used in concert with NMR spectroscopy, which reveals the molecule's behavior in solution, and computational modeling, which offers a theoretical framework for understanding its intrinsic geometry. For researchers in drug development, employing this integrated approach ensures a comprehensive understanding of molecular structure, which is the bedrock of rational drug design.

References

  • Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. (2023). MDPI. Retrieved February 13, 2024, from [Link]

  • Crystal structures of two 1,3-thiazolidin-4-one derivatives featuring sulfide and sulfone functional groups - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment - PMC. (2022). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Life and Applied Nano Bio-Science. Retrieved February 13, 2024, from [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved February 13, 2024, from [Link]

  • Synthesis, Computational Analysis and Biological Evaluation of Novel Thiazolidinone Derivatives. (2025). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. (2014). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. (2023). Journal of Medicinal and Chemical Sciences. Retrieved February 13, 2024, from [Link]

  • Design, synthesis, crystal structures and biological evaluation of some 1,3-thiazolidin-4-ones as dual CDK2/EGFR potent. (2022). University of Helsinki. Retrieved February 13, 2024, from [Link]

  • CCDC 794425: Experimental Crystal Structure Determination. (2014). The University of Manchester. Retrieved February 13, 2024, from [Link]

  • (4S)-N-phenyl-1,3-thiazolidine-4-carboxamide. (n.d.). PubChem. Retrieved February 13, 2024, from [Link]

  • Search - Access Structures. (n.d.). CCDC. Retrieved February 13, 2024, from [Link]

  • Synthesis and X-ray structure of 3-(4-methyl phenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one. (2005). SpringerLink. Retrieved February 13, 2024, from [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC. Retrieved February 13, 2024, from [Link]

  • Design, Synthesis and Anticancer Activity of Substituted 1, 3-Thiazolidin-4-One Derivatives. (n.d.). Bentham Science. Retrieved February 13, 2024, from [Link]

Sources

Molecular Docking Validation of Thiazolidine Inhibitors on MurB Enzyme

[1][2][3][4][5]

Executive Summary: The Thiazolidine Advantage

In the urgent search for novel antimicrobials to combat multi-drug resistant (MDR) bacteria, the MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) has emerged as a critical, unexploited target. Unlike MurA, which is targeted by Fosfomycin, MurB lacks a clinically approved direct inhibitor.

This guide evaluates the performance of Thiazolidine-4-one derivatives as MurB inhibitors.[1][2][3][4][5] Our comparative analysis, grounded in molecular docking and validation protocols, demonstrates that specific thiazolidine scaffolds function as effective diphosphate mimics , achieving binding affinities comparable to or exceeding standard reference ligands.

Why Thiazolidines?
  • Structural Mimicry: The thiazolidinone core mimics the diphosphate moiety of the natural substrate (EP-UDP-GlcNAc), allowing it to anchor securely in the MurB active site.

  • Synthetic Versatility: The scaffold allows for rapid diversification at the C2, N3, and C5 positions to optimize lipophilicity and binding specificity.

Mechanistic Insight & Pathway Visualization

To validate a docking protocol, one must first understand the biological machinery. MurB is a flavoprotein that catalyzes the second committed step in peptidoglycan biosynthesis.[6] It reduces the enolpyruvyl moiety of UDP-GlcNAc-enolpyruvate to UDP-N-acetylmuramic acid (UDP-MurNAc).[6][7]

The Inhibition Pathway

Thiazolidine inhibitors competitively bind to the active site, preventing the substrate from accessing the FAD cofactor required for reduction.

MurB_PathwayUDP_GlcNAcUDP-GlcNAcIntermediateUDP-GlcNAc-EnolpyruvateUDP_GlcNAc->IntermediateEnolpyruvate TransferMurAMurA EnzymeMurA->IntermediateCatalysisProductUDP-MurNAcIntermediate->ProductReductionMurBMurB Enzyme(Target)MurB->ProductCatalysisFADFAD CofactorFAD->MurBRequired CofactorThiazolidineThiazolidineInhibitorThiazolidine->MurBCompetitive Inhibition(Diphosphate Mimicry)PeptidoglycanCell WallPeptidoglycanProduct->PeptidoglycanDownstream Synthesis

Figure 1: The Peptidoglycan Biosynthesis Pathway highlighting the competitive inhibition mechanism of Thiazolidine derivatives at the MurB step.

Comparative Performance Analysis

The following data synthesizes molecular docking results from multiple high-impact studies comparing Thiazolidine derivatives against standard reference compounds (Streptomycin) and the native co-crystallized ligand (FAD/Substrate).

Key Metric: Binding Affinity (

Compound ClassSpecific DerivativeBinding Affinity (

)
Key Interactions (Active Site)Performance vs. Standard
Thiazolidine Compound TH-20 -11.80 kcal/mol H-bonds: Arg224, Ser237;

-stacking: Tyr155
Superior (+17% vs FAD)
Thiazolidine Compound 5 (R-isomer)-10.39 kcal/molH-bonds: Arg242; Hydrophobic: Leu218Comparable
Reference Native Ligand (FAD)-10.06 kcal/molCo-factor binding pocketBaseline
Antibiotic Streptomycin-7.15 kcal/molNon-specific pocket bindingSuperior (+65%)
Antibiotic Chloramphenicol-7.40 kcal/molRibosomal target (Control)Superior (+59%)
Data Interpretation[1][3][5][8][10][11][12][13][14]
  • High Affinity: The top-performing Thiazolidine (TH-20) exhibits a binding energy of -11.80 kcal/mol, significantly outperforming Streptomycin (-7.15 kcal/mol). This suggests that Thiazolidines are not just "binders" but high-affinity ligands for MurB.

  • Critical Residues: The most potent inhibitors consistently interact with Arg224/Arg242 and Ser237 . These residues are essential for stabilizing the anionic intermediate during the enzymatic reaction. A valid docking protocol must reproduce these interactions.

  • Diphosphate Mimicry: The comparative data confirms that the thiazolidinone ring successfully occupies the space typically held by the diphosphate group of the natural substrate, validating the design hypothesis.

Validated Experimental Protocol (The "How-To")

To replicate these results or screen new derivatives, follow this self-validating protocol. This workflow prioritizes scientific integrity by including mandatory validation steps.

Phase 1: Preparation
  • Protein Target: Retrieve MurB crystal structure (e.g., PDB ID: 7OSQ or 1HSK ).

    • Expert Insight: MurB is a flavoprotein.[6][8] Do NOT remove the FAD cofactor during preparation. The inhibitor binds adjacent to FAD; removing it collapses the active site pocket, leading to false negatives.

  • Ligand Prep: Generate 3D conformations of Thiazolidine derivatives. Energy minimize using MMFF94 force field.

Phase 2: The Self-Validating Docking Workflow

This protocol uses a "Re-docking" step to quantify reliability before screening new compounds.

Docking_ValidationStartStart: Crystal Structure(PDB: 7OSQ)ExtractExtract Co-CrystallizedLigand (Ref)Start->ExtractPrep_ProtProtein Prep(Keep FAD, Remove Water)Start->Prep_ProtGridGrid Generation(Center on Ref Ligand)Extract->GridPrep_Prot->GridDock_RefRe-Dock Reference LigandGrid->Dock_RefRMSD_CheckCalculate RMSD(Docked vs Crystal)Dock_Ref->RMSD_CheckDock_NewDock ThiazolidineDerivativesDecisionIs RMSD < 2.0 Å?RMSD_Check->DecisionValidProtocol Validated:Analyze ThiazolidinesDecision->ValidYesInvalidProtocol Failed:Adjust Grid/AlgorithmDecision->InvalidNoValid->Dock_New

Figure 2: The Self-Validating Molecular Docking Workflow. The protocol proceeds to screening only if the re-docking RMSD is acceptable.

Phase 3: Validation Metrics (RMSD)

Trustworthiness in docking is measured by the Root Mean Square Deviation (RMSD) .

  • Procedure: Dock the extracted co-crystallized ligand back into the active site.[9]

  • Acceptance Criteria: The RMSD between the docked pose and the original crystal pose must be < 2.0 Å .[9]

  • Result: In our reference studies, valid protocols achieved RMSDs between 0.43 Å and 0.90 Å , confirming high predictive accuracy [1, 5].

Conclusion & Recommendations

Thiazolidine-4-one derivatives represent a highly promising class of MurB inhibitors, exhibiting binding energies superior to standard antibiotics like Streptomycin in in silico trials. Their mechanism relies on precise H-bond networks with Arg224/Arg242 and Ser237 , mimicking the natural substrate's diphosphate anchor.

Recommendations for Researchers:

  • Target Specificity: Focus on E. coli (PDB: 7OSQ) and S. aureus (PDB: 1HSK) variants, as active site residues differ slightly.

  • Protocol Adherence: Always retain the FAD cofactor during docking; it is a structural necessity for the binding pocket.

  • Validation: Do not publish docking scores without an RMSD validation (< 2.0 Å) of the native ligand.

References

  • Design, Synthesis, Characterization, Molecular Docking, MM/GBSA and Biological Evaluation of Thiazolidinones Derivatives . Asian Journal of Chemistry. [Link]

  • Screening and molecular dynamics simulation of compounds inhibiting MurB enzyme . Frontiers in Molecular Biosciences. [Link]

  • 4-thiazolidinones: Novel inhibitors of the bacterial enzyme MurB . ResearchGate. [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation . Molecules. [Link][8][1][3][4][7][10][9][11][12][13][14][15]

  • Validation of molecular docking protocol through RMSD analysis . ResearchGate. [Link][1]

  • A comparative study of different docking methodologies to assess the protein-ligand interaction for the E. coli MurB enzyme . Journal of Biomolecular Structure and Dynamics. [Link]

Safety Operating Guide

N-phenyl-1,3-thiazolidine-4-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Do not dispose of N-phenyl-1,3-thiazolidine-4-carboxamide down the drain or in general trash.

While this specific compound is often used as a research intermediate and may not appear on the EPA’s P-list or U-list of acutely hazardous substances, its structural composition—specifically the thiazolidine ring (sulfur-containing) and the N-phenyl group (aniline derivative) —dictates its disposal pathway.

The Core Rationale:

  • Sulfur Content: Thermal decomposition or improper incineration of thiazolidines releases sulfur oxides (

    
    ), which are precursors to acid rain and scrub-damaging agents in non-specialized incinerators.
    
  • Aquatic Toxicity: N-phenyl derivatives often exhibit higher lipophilicity and aquatic toxicity than their parent compounds. Release into sanitary sewers poses a risk to local water treatment biology.

Immediate Action Required: Treat this substance as Non-Halogenated Organic Solid Waste (unless mixed with halogenated solvents).

Part 2: Technical Hazard Profile

To ensure safe handling, you must understand the physicochemical properties that drive the disposal logic.[1]

Table 1: Physicochemical & Hazard Data
PropertyData / StatusDisposal Implication
Physical State Solid (Crystalline powder)Must be disposed of in wide-mouth solid waste containers; do not dissolve solely for disposal.[2]
Combustibility Combustible Organic SolidSegregate from oxidizers (nitrates, perchlorates) to prevent fire hazards in waste storage.
Key Elements Carbon, Nitrogen, Sulfur, OxygenHigh Sulfur Content: Requires incineration with scrubbers. Labeling must indicate sulfur presence.
Hazard Class Irritant (Skin/Eye/Respiratory)Acute Tox Cat 4. Dust control is critical during transfer to waste drums.
Reactivity Stable under normal conditionsIncompatible with strong oxidizing agents.

Expert Insight: The "N-phenyl" moiety implies potential degradation to aniline-like compounds. While not always strictly regulated as a carcinogen depending on the specific isomer, prudent practice requires treating all N-phenyl amides as potential health hazards.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., you lack the correct container), the system halts—preventing unsafe disposal.

Phase 1: Waste Characterization & Segregation

Objective: Prevent cross-contamination and dangerous reactions.

  • Isolate the Stream: Do not mix this solid with liquid solvent waste unless it is already in solution.

    • If Solid: Segregate into "Solid Organic Waste."

    • If Solution: If dissolved in DMSO, Methanol, or DCM, the solvent dictates the stream (e.g., "Halogenated Solvent Waste" if in DCM; "Non-Halogenated" if in Methanol).

  • Check Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid residues). The sulfur in the thiazolidine ring can react exothermically with strong oxidizers.

Phase 2: Packaging & Labeling

Objective: Ensure regulatory compliance (RCRA/DOT) and handler safety.

  • Select Container: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but less preferred due to breakage risk during transport.

  • Double Bagging (Best Practice): Place the solid chemical in a clear polyethylene bag, seal it, and then place it into the HDPE waste drum. This minimizes dust exposure when the waste contractor opens the drum.

  • Labeling:

    • Chemical Name: Write out "N-phenyl-1,3-thiazolidine-4-carboxamide." Do not use abbreviations (e.g., "N-PTC") or chemical formulas alone.

    • Constituents: Explicitly list "Organic Amide" and "Sulfur Compounds" on the tag.

    • Hazard Checkbox: Mark "Irritant" and "Toxic."

Phase 3: Storage & Handoff[3][4][5]
  • Cap Tightly: Volatiles are low, but dust is a risk. Keep the container closed when not adding waste.

  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) to capture potential spills.

  • Request Pickup: Contact your EHS (Environmental Health & Safety) department. Do not accumulate more than 1 liter (or 1 kg) of this specific waste at the bench before transfer to the central accumulation area.

Part 4: Operational Workflow Diagram

The following diagram illustrates the decision logic for disposing of N-phenyl-1,3-thiazolidine-4-carboxamide.

DisposalWorkflow Start Waste Generation: N-phenyl-1,3-thiazolidine-4-carboxamide StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Form StateCheck->SolidPath Powder/Crystals LiquidPath Solution/Liquid StateCheck->LiquidPath Dissolved SolidBin Container: Wide-Mouth HDPE Label: 'Solid Organic Waste' SolidPath->SolidBin SolventCheck Does solvent contain Halogens (Cl, Br, F)? LiquidPath->SolventCheck HaloBin Container: Safety Can/Glass Label: 'Halogenated Solvent Waste' SolventCheck->HaloBin Yes (e.g., DCM, Chloroform) NonHaloBin Container: Safety Can/HDPE Label: 'Non-Halogenated Solvent Waste' SolventCheck->NonHaloBin No (e.g., MeOH, DMSO) Tagging CRITICAL STEP: Add 'Contains Sulfur' to Label Mark 'Irritant' SolidBin->Tagging HaloBin->Tagging NonHaloBin->Tagging Pickup EHS Pickup -> High Temp Incineration Tagging->Pickup

Figure 1: Decision matrix for the segregation and packaging of thiazolidine-derivative waste streams.

Part 5: Regulatory Compliance (RCRA & EPA)

While N-phenyl-1,3-thiazolidine-4-carboxamide is not explicitly listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic Waste), it falls under the "Cradle-to-Grave" responsibility of the generator.

  • Waste Determination: Under 40 CFR § 262.11, the generator must determine if the waste is hazardous. Due to the lack of specific toxicological data for this derivative, Prudent Practices dictate applying the "Mixture Rule" logic: assume the toxicity of the parent moieties (Thiazolidine and Aniline derivatives).

  • Recommended Classification: Manage as Hazardous Chemical Waste .

  • Disposal Code: If unlisted, use the general generator code for "Ignitable" (D001) if combustible, or simply manifest as "Non-Regulated Chemical Waste" only if confirmed by TCLP. However, incineration is the only responsible disposal method to destroy the organic ring structure.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200.[4] [Link]

Sources

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